(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Description
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Properties
IUPAC Name |
[5-cyano-2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF3NO3/c10-8(11,12)16-7-2-1-5(4-13)3-6(7)9(14)15/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPKBNMEIASWNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674619 | |
| Record name | [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-64-5 | |
| Record name | B-[5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Cyano-2-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Abstract: This technical guide provides a comprehensive overview of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a pivotal building block in modern medicinal chemistry. We will explore its fundamental chemical properties, synthesis, and reactivity, with a particular focus on its application in constructing novel therapeutic agents. This document is intended to be an essential resource for researchers, chemists, and professionals engaged in drug discovery and development.
Introduction: The Strategic Advantage of Fluorinated Arylboronic Acids in Drug Design
The strategic incorporation of fluorine-containing moieties into potential drug candidates is a well-established and powerful strategy in contemporary medicinal chemistry.[1] The distinctive properties of fluorine, including its high electronegativity and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its strong electron-withdrawing nature, which can modulate a molecule's acidity and improve its ability to permeate cell membranes.[1]
This compound is a prime example of a reagent that synergistically combines the benefits of the -OCF3 group with the synthetic versatility of the boronic acid functional group.[2] The addition of a cyano (-CN) group further expands its utility, offering a versatile point for subsequent chemical modifications. This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex, biologically active compounds.[2][3]
This guide will offer a thorough examination of the chemical characteristics, synthesis, and reactivity of this important compound, providing actionable insights for its effective use in research and development.
Core Chemical and Physical Properties
A detailed understanding of a compound's physicochemical properties is crucial for its effective application. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C8H5BF3NO3 | [3][4][5] |
| Molecular Weight | 230.94 g/mol | [3][4] |
| Appearance | Solid | |
| CAS Number | 1072946-64-5 | [3][4][5] |
| Solubility | Soluble in most polar organic solvents. | [6] |
| Storage | Recommended storage at -20°C. | [3] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound is typically achieved through a multi-step process that begins with readily available starting materials. A common and effective synthetic strategy is detailed below.
Synthetic Workflow Diagram
The synthesis generally involves the lithiation of an appropriate aromatic precursor, followed by a borylation step and subsequent hydrolysis.
Caption: General synthetic route for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2-(trifluoromethoxy)benzonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask is charged with 4-bromo-2-(trifluoromethoxy)benzonitrile and anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C.
-
Lithiation: n-Butyllithium is added dropwise to the cooled solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for a designated period.
-
Borylation: Triisopropyl borate is added dropwise at -78 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup and Hydrolysis: The reaction is quenched with aqueous HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final product.
Rationale for Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive with water and atmospheric oxygen.
-
Low Temperature: The lithiation is performed at very low temperatures to prevent unwanted side reactions.
-
Acidic Workup: The acidic workup is essential for the hydrolysis of the borate ester intermediate to the final boronic acid.
Reactivity and Key Applications: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a highly versatile reagent, most prominently used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is critical in the construction of many pharmaceutical compounds.[8][9]
General Reaction Diagram
The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[8]
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for Biaryl Synthesis
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane and Water
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the aryl bromide, and potassium carbonate.
-
Solvent and Catalyst: Add a degassed mixture of 1,4-dioxane and water. Then, add the palladium catalyst.
-
Reaction: Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product using column chromatography.[10]
Self-Validating System: The progress of the reaction can be reliably tracked using analytical techniques such as TLC and LC-MS. The final product's identity and purity are confirmed using NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification of the title compound.
-
1H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons.
-
13C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the cyano carbon, and the trifluoromethoxy carbon.
-
19F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -OCF3 group.[1]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12][13]
-
Handling: Avoid creating dust and avoid inhalation. Prevent contact with skin and eyes.[11][12][13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[12][14]
Always consult the Material Safety Data Sheet (MSDS) provided by the supplier for comprehensive safety information.[11][12][13][14]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique trifunctional nature provides chemists with a powerful tool for creating novel and complex molecules with potential therapeutic applications. A solid understanding of its properties, synthesis, and reactivity is essential for its effective use in drug discovery and development. This guide has provided a detailed overview to assist researchers in leveraging the full potential of this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. CAS 1072946-64-5: B-[5-Cyano-2-(trifluoromethoxy)phenyl]bo… [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 5. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid CAS#: 1072946-64-5 [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. ereztech.com [ereztech.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Boronic Acids in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethoxy groups into drug candidates is a widely employed strategy to enhance metabolic stability, improve membrane permeability, and modulate protein-binding affinities.[1] Phenylboronic acids, in turn, are indispensable building blocks in the synthesis of complex organic molecules, largely due to their utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] The title compound, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid (CAS 1072946-64-5), is a prime example of a highly functionalized intermediate that combines these desirable features, making it a valuable reagent for the synthesis of novel therapeutics.[4][5] This guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to 4-Bromo-3-(trifluoromethoxy)benzonitrile as a readily accessible starting material. The core transformation, therefore, involves the conversion of the aryl bromide to the corresponding boronic acid. Two primary synthetic strategies are considered for this transformation:
-
Palladium-Catalyzed Miyaura-Ishiyama Borylation: This is a highly reliable and versatile method for the synthesis of arylboronates from aryl halides with excellent functional group tolerance.
-
Lithiation-Borylation via Halogen-Metal Exchange: This classic organometallic approach involves the conversion of the aryl bromide to an organolithium species, followed by quenching with a boron electrophile.
This guide will focus on the Palladium-Catalyzed Miyaura-Ishiyama Borylation as the preferred method due to its milder reaction conditions and broader functional group compatibility, which are advantageous given the presence of the electron-withdrawing cyano and trifluoromethoxy groups in the substrate.
Proposed Synthetic Pathway: Palladium-Catalyzed Miyaura-Ishiyama Borylation
The proposed synthesis of this compound proceeds in two key steps:
-
Step 1: Palladium-Catalyzed Borylation of 4-Bromo-3-(trifluoromethoxy)benzonitrile. The aryl bromide is coupled with bis(pinacolato)diboron in the presence of a palladium catalyst and a suitable base to form the corresponding pinacol boronate ester.
-
Step 2: Hydrolysis of the Pinacol Boronate Ester. The resulting boronate ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Bromo-3-(trifluoromethoxy)benzonitrile | C8H3BrF3NO | 266.02 | 1.0 |
| Bis(pinacolato)diboron | C12H24B2O4 | 253.94 | 1.2 |
| Palladium(II) acetate | Pd(OAc)2 | 224.49 | 0.02 |
| XPhos | C33H45P | 476.68 | 0.04 |
| Potassium acetate (KOAc) | CH3COOK | 98.14 | 3.0 |
| 1,4-Dioxane (anhydrous) | C4H8O2 | 88.11 | - |
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Bromo-3-(trifluoromethoxy)benzonitrile (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and potassium acetate (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude pinacol boronate ester.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 2-(5-Cyano-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C14H15BF3NO4 | 329.08 | 1.0 |
| Acetone | C3H6O | 58.08 | - |
| 2 M Hydrochloric acid (HCl) | HCl | 36.46 | - |
Procedure:
-
Dissolve the purified pinacol boronate ester (1.0 mmol) in acetone (10 mL).
-
Add 2 M aqueous hydrochloric acid (5 mL) to the solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a white to off-white solid.
Mechanistic Insights
The palladium-catalyzed borylation of aryl halides is a well-established reaction that proceeds through a catalytic cycle.
Caption: Simplified catalytic cycle for the Miyaura-Ishiyama borylation.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, a boron-containing species from bis(pinacolato)diboron displaces the halide on the palladium center.
-
Reductive Elimination: The aryl group and the boryl group are eliminated from the palladium center, forming the desired aryl boronate ester and regenerating the Pd(0) catalyst.
Safety and Handling Precautions
-
4-Bromo-3-(trifluoromethoxy)benzonitrile: This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Anhydrous Solvents: Anhydrous solvents are flammable and moisture-sensitive. Handle under an inert atmosphere.
-
Acids and Bases: Handle with appropriate care and PPE.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 11B, and 19F NMR spectroscopy will confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: To assess the purity of the solid product.
Conclusion
The synthesis of this compound via a palladium-catalyzed Miyaura-Ishiyama borylation of 4-Bromo-3-(trifluoromethoxy)benzonitrile offers a reliable and efficient route to this valuable building block. The methodology described in this guide is based on well-established chemical principles and provides a clear, step-by-step protocol for its preparation. By leveraging this synthetic strategy, researchers and drug development professionals can readily access this key intermediate for the synthesis of novel and potentially therapeutic molecules.
References
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. usbio.net [usbio.net]
- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid solubility data
An In-depth Technical Guide on the Solubility of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Authored by: Senior Application Scientist
Abstract
Introduction: The Role of Boronic Acids in Modern Chemistry
Boronic acids are a cornerstone of modern organic synthesis, prized for their versatility as building blocks, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] Their stability in air and moisture, coupled with their reactivity under mild conditions, makes them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3] this compound, with its electron-withdrawing cyano and trifluoromethoxy groups, is a valuable reagent for introducing these specific moieties into a target molecule, thereby modulating its electronic and steric properties.[1]
A fundamental understanding of a compound's solubility is paramount for its practical application. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthesis, it dictates the choice of reaction solvents, affects reaction kinetics, and is crucial for purification and crystallization processes. This guide will address the specific challenges and considerations for determining the solubility of this compound.
Physicochemical Properties and Their Impact on Solubility
The solubility of a boronic acid is governed by a delicate interplay of its solid-state properties and its interactions with the solvent. Key characteristics of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅BF₃NO₃ | [4][5] |
| Molecular Weight | 230.94 g/mol | [4][5] |
| Physical Form | Solid | [4][6] |
| SMILES String | FC(F)(F)OC1=CC=C(C#N)C=C1B(O)O | [4] |
| InChI Key | SZPKBNMEIASWNB-UHFFFAOYSA-N | [4] |
The presence of both a polar cyano group and a lipophilic trifluoromethoxy group suggests a nuanced solubility profile. The boronic acid moiety itself can engage in hydrogen bonding, but its overall solubility is heavily influenced by the substituents on the phenyl ring.[7] Generally, fluorinated arylboronic acids are of significant interest due to the effects of fluorine on properties like Lewis acidity.[8][9]
The Challenge of Boroxine Formation
A significant complication in studying boronic acid solubility is their tendency to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[7][10] This equilibrium between the boronic acid and its boroxine form is influenced by factors such as temperature, solvent, and the presence of water.
Caption: Boronic acid-boroxine equilibrium.
This equilibrium means that when attempting to dissolve a boronic acid, one is often dealing with a mixture of the acid and its anhydride, which can have significantly different solubilities, leading to inconsistent and difficult-to-reproduce data.[10]
Experimental Protocol for Solubility Determination: The Dynamic Method
Due to the challenges of boroxine formation, a dynamic (synthetic) method is a reliable approach for determining the solubility of boronic acids.[7][10][11] This method involves heating a solid-liquid mixture of known composition at a controlled rate until complete dissolution is observed. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.
Required Materials and Equipment
-
This compound
-
Selected solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[7][10]
-
Analytical balance (accuracy ±0.0001 g)
-
Jacketed glass vessel with magnetic stirrer
-
Thermostatic bath with precise temperature control (±0.1 °C)
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or laser light source and detector
Step-by-Step Procedure
-
Sample Preparation : Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel. The composition should be known with high accuracy.[7]
-
Initial Setup : Place the vessel in the thermostatic bath and begin rigorous stirring to ensure a uniform suspension.
-
Controlled Heating : Slowly increase the temperature of the bath at a constant, slow rate (e.g., 0.1-0.5 °C/min).[11] A slow heating rate is crucial for accurately identifying the equilibrium point.
-
Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done visually or, for higher precision, by measuring the intensity of a light beam passing through the solution.[7][11]
-
Identify Dissolution Temperature : Record the temperature at which the solution becomes completely clear, indicating that all the solid has dissolved. This is the solid-liquid equilibrium point for the prepared composition.[7]
-
Construct Solubility Curve : Repeat steps 1-5 with different compositions of solute and solvent to collect a series of data points (solubility vs. temperature).
-
Data Analysis : Plot the mole fraction of the solute against the dissolution temperature to construct the solubility curve.
Caption: Workflow for the dynamic solubility determination method.
Expected Solubility Profile and Solvent Selection
While specific data is absent, we can infer a likely solubility profile for this compound based on general principles and data for similar compounds.
-
Polar Aprotic Solvents : Ketones (e.g., acetone) and ethers are often good solvents for phenylboronic acids due to their ability to engage in dipole-dipole interactions and, in the case of ketones, act as hydrogen bond acceptors.[10]
-
Chlorinated Solvents : Chloroform may offer moderate solubility.[7][10]
-
Nonpolar Solvents : Hydrocarbons like methylcyclohexane are expected to be poor solvents for this polar compound.[7][10]
-
Protic Solvents : Alcohols (e.g., methanol) can be good solvents, but may also participate in esterification reactions with the boronic acid. Water solubility is often low for arylboronic acids but can be pH-dependent.[12]
The introduction of the isobutoxy group into phenylboronic acid has been shown to generally increase solubility in most organic solvents.[7] The trifluoromethoxy group in the title compound is also expected to influence its solubility profile significantly.
For researchers, the following table can be used to record experimentally determined solubility data.
Table 2: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Notes |
| Example: Acetone | 25 | |||
| Example: Chloroform | 25 | |||
| Example: Methanol | 25 | |||
| Example: Toluene | 25 | |||
| Example: Water | 25 |
Conclusion
Determining the solubility of this compound is a critical step for its effective use in research and development. Although direct solubility data is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to generate this vital information. The dynamic method described herein is a field-proven technique for overcoming the inherent challenges of boronic acid chemistry, such as boroxine formation. By systematically applying this methodology, scientists can build a comprehensive solubility profile of the title compound, facilitating optimized reaction conditions, more effective purification strategies, and rational formulation design.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. usbio.net [usbio.net]
- 6. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Phenylboronic acid | 98-80-6 [chemicalbook.com]
A Technical Guide to the Stability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid: Principles and Practices
This guide provides an in-depth analysis of the stability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a critical reagent in contemporary drug discovery and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a comprehensive understanding of the molecule's intrinsic stability characteristics, potential degradation pathways, and best practices for its handling, storage, and application. By elucidating the "why" behind the recommended protocols, this guide aims to empower scientists to maximize the reagent's efficacy and ensure the integrity of their experimental outcomes.
Executive Summary: The Duality of Reactivity and Stability
This compound is a highly functionalized building block, prized for its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction.[1][2] The presence of two strong electron-withdrawing groups—the cyano (-CN) and trifluoromethoxy (-OCF₃) moieties—significantly modulates the electronic properties of the phenyl ring and the boron center. This electronic perturbation enhances its reactivity in certain desirable transformations but concurrently introduces specific stability challenges. Understanding the interplay between these functional groups and the boronic acid moiety is paramount for its effective use. This guide will dissect the key factors governing its stability, including its susceptibility to protodeboronation and boroxine formation, and provide actionable protocols for its preservation and quality assessment.
Physicochemical Properties and Electronic Profile
The stability of a boronic acid is intrinsically linked to its structure and electronic nature.[3] The subject molecule, with a molecular formula of C₈H₅BF₃NO₃ and a molecular weight of 230.94, is a white to off-white solid at room temperature.[4][5] The key to its chemical behavior lies in the electron-deficient nature of the boron atom, which acts as a Lewis acid.[3]
The cyano and trifluoromethoxy groups exert strong inductive and mesomeric electron-withdrawing effects. This has several important consequences:
-
Increased Lewis Acidity: The electron withdrawal intensifies the electrophilic character of the boron atom, which can influence its reactivity in catalytic cycles.[3][6]
-
Lowered pKa: Arylboronic acids are weak Lewis acids, and electron-withdrawing substituents decrease their pKa, making them more acidic.[3][6] This increased acidity can affect reaction kinetics and the propensity for certain degradation pathways.
-
Enhanced Propensity for Protodeboronation: Arylboronic acids with electron-deficient rings are known to be more susceptible to protodeboronation, a major degradation pathway.[7]
The trifluoromethoxy group, in particular, is a powerful electron-withdrawing substituent that has been shown to influence the acidity of phenylboronic acids.[8]
Key Degradation Pathways and Their Mechanisms
The long-term stability and in-process integrity of this compound are primarily threatened by two well-documented chemical transformations common to boronic acids: boroxine formation and protodeboronation.
Boroxine Formation: The Anhydride Equilibrium
Boronic acids can undergo a reversible dehydration reaction to form a six-membered cyclotrimeric anhydride known as a boroxine.[9][10][11] This process involves the condensation of three boronic acid molecules with the elimination of three water molecules.
The equilibrium between the boronic acid and its corresponding boroxine is influenced by several factors:
-
Water Content: The presence of water shifts the equilibrium towards the boronic acid. Conversely, anhydrous conditions or the removal of water (e.g., by azeotropic distillation or storage over a desiccant) favor boroxine formation.[9][12]
-
Temperature: Boroxine formation is often an entropically driven process, favored at higher temperatures due to the release of water molecules.[12][13]
-
Substituent Effects: Electron-donating groups on the aryl ring tend to favor boroxine formation, while electron-withdrawing groups can accelerate the hydrolysis of the boroxine back to the boronic acid.[13] Given the electron-deficient nature of the topic compound, the equilibrium may favor the monomeric boronic acid in the presence of even trace moisture.
Protodeboronation: The Irreversible Loss of Functionality
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[14][15] This is an irreversible and highly undesirable side reaction as it leads to the formation of an inactive byproduct (in this case, 4-cyano-2-(trifluoromethoxy)benzene) and a reduction in the effective concentration of the desired reagent.
The rate of protodeboronation is highly dependent on:
-
pH: The reaction can be catalyzed by both acid and base.[14][16] Many Suzuki-Miyaura coupling reactions are performed under basic conditions, which can promote protodeboronation, particularly for electron-deficient arylboronic acids.[17][18]
-
Temperature: Higher temperatures generally accelerate the rate of protodeboronation.
-
Solvent: The nature of the solvent can influence the rate of this degradation pathway.
-
Electronic Effects: As previously mentioned, electron-withdrawing groups on the aryl ring, such as the -CN and -OCF₃ groups in the title compound, make the C-B bond more susceptible to cleavage, thereby increasing the rate of protodeboronation.[7]
Recommended Handling and Storage Protocols
Given the inherent stability challenges, strict adherence to proper handling and storage protocols is crucial to preserve the quality of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C [4] | Minimizes the rate of all potential degradation pathways, including protodeboronation and boroxine formation. |
| Atmosphere | Inert (Nitrogen or Argon) [19] | Prevents potential oxidation and minimizes exposure to atmospheric moisture, which can hydrolyze boroxines or participate in other degradation reactions. |
| Moisture | Strictly avoid | Boronic acids are hygroscopic and can absorb moisture, which can lead to caking and promote hydrolysis of any boroxine present.[20][21] |
| Light | Store in an amber vial or in the dark | While not as critical as temperature and moisture, light can potentially initiate radical-based degradation pathways in some organic molecules. |
| Container | Tightly sealed, appropriate material (e.g., glass, HDPE) [20] | Prevents contamination and exposure to the atmosphere. |
Handling Best Practices:
-
Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Handle the solid in a glove box or under a stream of inert gas whenever possible.
-
Use clean, dry spatulas and glassware.
-
For solution-based applications, prepare solutions fresh and use them promptly. If storage of a solution is unavoidable, it should be stored under an inert atmosphere at low temperature.
Experimental Protocols for Stability Assessment
Regularly assessing the purity and stability of boronic acids is a critical component of quality control in a research setting. The following are standard methodologies for this purpose.
Purity Determination by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of the boronic acid and identify the presence of major impurities, such as the protodeboronated byproduct.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) with a known purity into the same vial. The standard should have a resonance that is well-resolved from the analyte peaks.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from the boronic acid and a signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molecular weights, number of protons in each integrated signal, and the masses of the analyte and standard.
-
Stability Study by HPLC
Objective: To monitor the degradation of the boronic acid over time under various stress conditions (e.g., elevated temperature, different pH values).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile/water).
-
Aliquot the stock solution into several vials.
-
Subject the vials to different stress conditions (e.g., 40°C, pH 4, pH 9).
-
-
HPLC Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC). The analysis of boronic acids by RP-HPLC can be challenging due to on-column hydrolysis.[22][23] A method using a column with low silanol activity and a mobile phase without a pH modifier may be necessary to minimize this artifact.[23]
-
Use a suitable detector (e.g., UV at 254 nm).
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent boronic acid and the increase in the peak areas of any degradation products.
-
The primary degradation product to monitor for is the protodeboronated species, 4-cyano-2-(trifluoromethoxy)benzene.
-
Implications for Synthetic Applications
The stability profile of this compound has direct consequences for its use in synthesis, particularly in Suzuki-Miyaura couplings.
-
Reagent Stoichiometry: Due to the potential for degradation on storage or during the reaction, it may be necessary to use a slight excess of the boronic acid to ensure complete conversion of the coupling partner. The exact stoichiometry should be determined empirically.
-
Reaction Conditions: To mitigate protodeboronation, reaction conditions should be optimized. This may include using milder bases, lower reaction temperatures, and shorter reaction times. The choice of catalyst and ligands can also significantly impact the rate of the desired coupling versus the undesired protodeboronation.[18]
-
Work-up and Purification: The presence of the protodeboronated byproduct may complicate purification. A purification strategy (e.g., chromatography, crystallization) should be designed to efficiently remove this impurity.
Conclusion
This compound is a valuable synthetic tool whose utility is maximized through a thorough understanding of its stability. The strong electron-withdrawing nature of its substituents makes it particularly susceptible to protodeboronation, an irreversible degradation pathway. Additionally, like all boronic acids, it exists in equilibrium with its boroxine anhydride, a process governed by water content and temperature. By implementing the stringent storage, handling, and analytical protocols outlined in this guide, researchers can ensure the integrity of this reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
- 1. Boron Suzuki Coupling | Borates Today [borates.today]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid CAS#: 1072946-64-5 [chemicalbook.com]
- 6. aablocks.com [aablocks.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 14. Protodeboronation - Wikiwand [wikiwand.com]
- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. laballey.com [laballey.com]
- 21. borax.com [borax.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Characteristics of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a specialized organoboron compound of increasing interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety, a cyano group, and a trifluoromethoxy group, imparts a distinct combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of the known and anticipated physical and chemical characteristics of this compound, grounded in experimental data from closely related analogues and established analytical principles.
Core Molecular Attributes
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for accurate sourcing, handling, and documentation in a research setting.
| Property | Value | Source(s) |
| CAS Number | 1072946-64-5 | [1][2] |
| Molecular Formula | C₈H₅BF₃NO₃ | [1] |
| Molecular Weight | 230.94 g/mol | [1] |
| Appearance | White to off-white solid (presumed) | General knowledge for boronic acids |
| Form | Solid |
Structural and Physicochemical Properties
A seminal study on the ortho-, meta-, and para-isomers of (trifluoromethoxy)phenyl)boronic acid provides a robust framework for understanding the physicochemical behavior of this class of compounds.[3][4]
Acidity
The boronic acid functional group acts as a Lewis acid. The acidity, expressed as pKa, of phenylboronic acids is highly sensitive to the electronic effects of substituents on the phenyl ring. The introduction of electron-withdrawing groups, such as the trifluoromethoxy group, generally increases the Lewis acidity of the boronic acid. For instance, the pKa values of the meta and para isomers of (trifluoromethoxy)phenyl)boronic acid are approximately one unit lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[3][4] The additional presence of a strong electron-withdrawing cyano group at the 5-position is anticipated to further increase the acidity of this compound.
Crystal Structure and Solid-State Properties
X-ray diffraction studies of the ortho- and para-isomers of (trifluoromethoxy)phenyl)boronic acid reveal that these molecules typically form hydrogen-bonded dimers in the solid state.[3] This is a common structural motif for phenylboronic acids. The trifluoromethoxy group's position influences the twist angle of the boronic acid group relative to the phenyl ring. It is highly probable that this compound also adopts a similar dimeric structure in its crystalline form.
Due to the lack of specific experimental data, a definitive melting point cannot be provided. However, it is expected to be a solid at room temperature with a relatively high melting point, characteristic of crystalline organic acids.
Solubility
Generally, phenylboronic acids exhibit solubility in polar organic solvents and have limited solubility in nonpolar solvents like hexanes.[5] The solubility of fluorinated phenylboronic acids is often enhanced in highly polar organic solvents such as N,N-dimethylformamide (DMF) and alcohols. They are typically insoluble in low-polarity ether solvents and nonpolar hydrocarbons. The presence of the polar cyano group in this compound may slightly enhance its solubility in polar solvents compared to its non-cyanated counterparts.
Analytical Characterization Methodologies
A multi-technique approach is essential for the unambiguous characterization of this compound. The following experimental protocols are based on established methods for the analysis of substituted phenylboronic acids.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of organic molecules. A comprehensive NMR analysis of this compound would involve ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy.
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic region will show characteristic splitting patterns corresponding to the protons on the phenyl ring.
¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the carbon atoms will be influenced by the attached functional groups.
¹¹B NMR: This is particularly useful for characterizing boronic acids. A signal in the typical range for tricoordinate boronic species would confirm the integrity of the boronic acid moiety.[3][4]
¹⁹F NMR: The trifluoromethoxy group will give a characteristic signal in the ¹⁹F NMR spectrum, likely showing coupling to the aromatic protons.[3][4]
Diagram of Analytical Workflow for Structural Characterization
Caption: Workflow for the structural characterization of the target compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational bands for this compound include:
-
O-H stretching: A broad band characteristic of the hydroxyl groups of the boronic acid.
-
C≡N stretching: A sharp, intense band for the cyano group.
-
C-O and C-F stretching: Bands associated with the trifluoromethoxy group.
-
B-O stretching: A characteristic band for the boron-oxygen bond.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity and purity. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Stability and Storage
Proper storage is critical to maintain the integrity of boronic acids.
-
Storage Temperature: It is recommended to store this compound at -20°C for long-term stability.[1]
-
Handling: For maximum recovery of the product, it is advised to centrifuge the original vial before removing the cap.[1]
-
Dehydration: Phenylboronic acids have a tendency to undergo dehydration to form their corresponding boroxines (trimeric anhydrides). This process can be reversible. Storing the compound in a dry environment is recommended.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on data for structurally similar compounds, such as other substituted phenylboronic acids.
General Precautions
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. In case of dust generation, use a suitable respirator.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
First Aid Measures
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
Fire and Reactivity
-
Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, hydrogen fluoride, and boron oxides.
Diagram of Recommended Handling and Storage Protocol
Caption: Recommended workflow for the safe handling and storage of the compound.
Conclusion
This compound is a valuable reagent with significant potential in synthetic and medicinal chemistry. While some of its specific physical properties are yet to be reported in the literature, a comprehensive understanding of its characteristics can be achieved through the analysis of its structural analogues and the application of standard analytical methodologies. This guide provides a framework for researchers to handle, characterize, and utilize this compound effectively and safely in their scientific endeavors. Further experimental investigation is warranted to fully elucidate the specific physical constants of this promising molecule.
References
Commercial availability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
An In-depth Technical Guide to (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid (CAS: 1072946-64-5): Properties, Commercial Availability, and Synthetic Applications
Abstract
This compound is a specialized chemical building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifluoromethoxy and cyano substitutions on the phenyl ring impart distinct electronic properties that are highly valuable in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physicochemical properties, commercial availability, and core applications, with a particular focus on its use in palladium-catalyzed cross-coupling reactions. Detailed protocols and workflows are presented to enable researchers and drug development professionals to effectively integrate this versatile reagent into their synthetic programs.
Introduction: The Strategic Value of Substituted Arylboronic Acids
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-heteroatom bonds, becoming an indispensable tool in modern drug discovery.[1] Within this landscape, arylboronic acids are preeminent reagents due to their general stability to air and moisture, low toxicity, and high functional group tolerance.[2][3] Compounds like this compound are not mere synthons; they are strategic building blocks. The presence of two potent electron-withdrawing groups—the cyano (-CN) and trifluoromethoxy (-OCF3) moieties—significantly modulates the electronic character of the aromatic ring, thereby influencing the reactivity of the boronic acid and the properties of the final product. This makes it a valuable intermediate for creating novel molecular scaffolds in the search for new therapeutic agents.[3]
Physicochemical Properties and Structural Characteristics
Understanding the fundamental properties of a reagent is critical for its successful application. This compound is a solid at room temperature, possessing a unique combination of functional groups that define its reactivity.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1072946-64-5 | [4][5][6] |
| Molecular Formula | C₈H₅BF₃NO₃ | [4][5][7] |
| Molecular Weight | 230.94 g/mol | [4][5][7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Typical Storage | -20°C, under inert atmosphere | [4] |
| SMILES String | FC(F)(F)OC1=CC=C(C#N)C=C1B(O)O | [7] |
Structural Insights and Reactivity
The core of the molecule's utility lies in its B(OH)₂ group attached to a heavily substituted phenyl ring.
-
Lewis Acidity: Phenylboronic acids are mild Lewis acids.[2] The introduction of strong electron-withdrawing groups like -OCF₃ and -CN is known to increase the Lewis acidity of the boron center.[9] This enhanced acidity can facilitate the crucial transmetalation step in Suzuki-Miyaura coupling reactions, potentially allowing for milder reaction conditions.
-
Stability: Like many boronic acids, this compound can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2] This process is often driven by heat or the presence of a dehydrating agent. For this reason, proper storage at low temperatures (-20°C is commonly recommended) is crucial to maintain its integrity and reactivity.[4]
Commercial Availability and Procurement
This compound is available from several chemical suppliers catering to the research and development market. Its availability facilitates its use in early-stage discovery programs without the immediate need for custom synthesis.
Table 2: Selected Commercial Suppliers
| Supplier | Grade / Purity | Notes |
| Sigma-Aldrich | AldrichCPR | Marketed for early discovery research. The buyer assumes responsibility for confirming identity and purity, as analytical data is not routinely collected for this product line.[7] |
| United States Biological | Highly Purified | A derivative of Phenylboronic Acid for use in organic synthesis.[4] |
| Allschoolabs | 97% | May contain varying amounts of the corresponding anhydride (boroxine).[6] |
| CRO SPLENDID LAB | Catalog Product | Offered as a research chemical.[5] |
Expert Insight on Procurement: When procuring this reagent, particularly for sensitive catalytic reactions, it is imperative for the researcher to perform their own quality control. Given that some suppliers state the product may contain anhydride, initial analysis (e.g., by ¹H NMR) is recommended to confirm the integrity of the C-B bond and the ratio of boronic acid to boroxine. This self-validating step ensures reproducibility in subsequent synthetic applications.
Plausible Synthetic Pathway
While this guide focuses on commercial availability, understanding the likely synthetic origin of the molecule is valuable. A common and logical approach to synthesizing arylboronic acids involves the borylation of an organometallic intermediate derived from a corresponding aryl halide.
Caption: Generalized synthetic workflow for an arylboronic acid.
Methodology Explained
-
Organometallic Formation: The synthesis would likely start from a pre-functionalized aryl halide, such as 4-bromo-2-(trifluoromethoxy)benzonitrile. This precursor undergoes a metal-halogen exchange, typically using an organolithium reagent like n-butyllithium at low temperatures (-78 °C), to generate a highly reactive aryllithium species.
-
Borylation: This nucleophilic intermediate is then quenched with an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(OiPr)₃). The aryllithium attacks the boron atom, displacing one of the alkoxy groups.
-
Hydrolysis: The resulting borate ester is not isolated but is directly subjected to acidic aqueous workup. The hydrolysis of the two remaining alkoxy groups yields the final boronic acid product, which can then be isolated and purified.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application for this compound in drug development is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C-C bond between the boronic acid's aryl ring and another sp²-hybridized carbon (from an aryl, vinyl, or heteroaryl halide/triflate).
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide. This is a representative method and must be optimized for specific substrates.
Objective: To synthesize 3'-trifluoromethoxy-4'-cyano-[1,1'-biphenyl]-4-ol.
Reagents & Materials:
-
This compound (1.2 eq)
-
4-Bromophenol (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (Nitrogen or Argon). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 4-bromophenol (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Causality: The boronic acid is used in slight excess to ensure complete consumption of the potentially more valuable aryl halide. The base (K₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step. Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.
-
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to create a stirrable slurry (e.g., ~0.1 M concentration with respect to the limiting reagent).
-
Causality: The dioxane solubilizes the organic reagents, while the water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. Degassing the solvents (e.g., by sparging with argon) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biphenyl product.
Conclusion
This compound is a highly functionalized and commercially available building block that offers significant advantages for synthetic and medicinal chemists. Its distinct electronic profile, driven by the cyano and trifluoromethoxy substituents, provides a powerful lever for tuning molecular properties. By leveraging its reactivity in robust and well-established methodologies like the Suzuki-Miyaura coupling, researchers can efficiently access novel and complex molecular architectures, accelerating the pace of innovation in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usbio.net [usbio.net]
- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 6. Buy Online - 5-Cyano-2-(trifluoromethoxy)phenylboronic acid?contains varying amounts of Anhydride? - 97%, high purity , CAS No.1072946-64-5 - We Deliver Worldwide [allschoolabs.com]
- 7. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
Trifluoromethoxy Substituted Phenylboronic Acids: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Value of the Trifluoromethoxy Group in Drug Discovery and Materials Science
In the landscape of modern chemical synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful moiety, imparting a desirable combination of electronic and physicochemical properties to organic molecules. When appended to a phenylboronic acid scaffold, the resulting trifluoromethoxy substituted phenylboronic acids become highly valuable building blocks for researchers, scientists, and drug development professionals. This guide provides an in-depth technical overview of these reagents, from their fundamental properties and synthesis to their application in cutting-edge research.
The trifluoromethoxy group is often considered a "super-methoxy" group. While it is sterically similar to an isopropyl group, its electronic properties are vastly different. The strong electron-withdrawing nature of the three fluorine atoms significantly modulates the electron density of the aromatic ring, influencing the reactivity of the boronic acid moiety and the biological activity of the final compound.[1] This electron-withdrawing effect, coupled with the high lipophilicity of the -OCF₃ group, can enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] Consequently, trifluoromethoxy phenylboronic acids are instrumental in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide will delve into the synthesis, properties, and applications of the ortho-, meta-, and para-isomers of trifluoromethoxy phenylboronic acid, providing field-proven insights and detailed experimental protocols to empower your research endeavors.
Physicochemical Properties and Structural Characteristics
The position of the trifluoromethoxy substituent on the phenyl ring significantly influences the properties of the corresponding boronic acid. A comprehensive study of the three isomers (ortho, meta, and para) has revealed key differences in their acidity, stability, and solid-state structures.[4][5][6]
Acidity and Electronic Effects
The introduction of the electron-withdrawing -OCF₃ group generally increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid.[6] However, the position of the substituent plays a crucial role. The meta and para isomers are more acidic than the parent phenylboronic acid due to the strong inductive effect of the -OCF₃ group.[6] In contrast, the ortho isomer is the least acidic of the three, a phenomenon attributed to steric hindrance and the potential for intramolecular hydrogen bonding between the boronic acid and the trifluoromethoxy group.[4][5]
Table 1: Physicochemical Properties of Trifluoromethoxy Phenylboronic Acid Isomers
| Property | 2-(Trifluoromethoxy)phenylboronic acid | 3-(Trifluoromethoxy)phenylboronic acid | 4-(Trifluoromethoxy)phenylboronic acid |
| CAS Number | 175676-65-0 | 179113-90-7 | 139301-27-2 |
| Molecular Formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |
| Molecular Weight | 205.93 g/mol | 205.93 g/mol [2] | 205.93 g/mol |
| Appearance | White to light yellow crystalline powder | White to light yellow crystalline powder[2] | White to off-white crystalline solid |
| Melting Point | Not readily available | 89 °C[2] | 123-127 °C |
Solid-State Structure and Stability
X-ray crystallographic studies of the ortho and para isomers have shown that they form typical hydrogen-bonded dimers in the solid state.[4][5] The ortho isomer also exhibits a weak intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of the trifluoromethoxy group.[4][5] These compounds generally exhibit good stability, making them amenable to a variety of reaction conditions. However, like all boronic acids, they can be susceptible to protodeboronation, especially under harsh acidic or basic conditions. Proper storage in a cool, dry place is recommended to ensure their integrity.
Synthesis and Purification: A Practical Guide
The synthesis of trifluoromethoxy substituted phenylboronic acids is typically achieved through the reaction of a corresponding bromo(trifluoromethoxy)benzene with an organolithium reagent followed by quenching with a trialkyl borate. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.
Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)phenylboronic acid
This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(trifluoromethoxy)phenylboronic acid, a commonly used isomer. The same principles can be applied to the synthesis of the ortho and meta isomers with minor modifications.
Materials:
-
1-Bromo-4-(trifluoromethoxy)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 1-bromo-4-(trifluoromethoxy)benzene (1.0 equivalent) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30-60 minutes.
-
Borylation: To the resulting organolithium species, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic (pH ~1-2). Stir vigorously for at least one hour to hydrolyze the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure trifluoromethoxy phenylboronic acid.
Caption: A generalized workflow for the synthesis of trifluoromethoxy phenylboronic acids.
Key Applications in Organic Synthesis
The primary application of trifluoromethoxy substituted phenylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and organic materials.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (the trifluoromethoxy phenylboronic acid) with an organohalide or triflate in the presence of a palladium catalyst and a base. The trifluoromethoxy group's electron-withdrawing nature can influence the reaction kinetics and yields, often leading to efficient coupling under mild conditions.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a trifluoromethoxy phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equivalent)
-
Trifluoromethoxy phenylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
Equipment:
-
Schlenk flask or reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide, trifluoromethoxy phenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Characterization
A full suite of spectroscopic techniques is essential for the characterization of trifluoromethoxy substituted phenylboronic acids.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns dependent on the substitution pattern. The B(OH)₂ protons typically appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the boron atom appearing at a characteristic downfield shift.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing a singlet for the -OCF₃ group.
-
¹¹B NMR: The boron NMR spectrum will show a signal characteristic of a tricoordinate boron species.[5]
Handling and Safety
Trifluoromethoxy substituted phenylboronic acids are generally stable solids. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling these compounds.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion and Future Outlook
Trifluoromethoxy substituted phenylboronic acids are indispensable tools for the modern synthetic chemist. Their unique electronic and physicochemical properties, imparted by the trifluoromethoxy group, make them highly valuable building blocks for the construction of complex molecules with applications in drug discovery, agrochemicals, and materials science. A thorough understanding of their synthesis, properties, and reactivity, as outlined in this guide, will enable researchers to harness the full potential of these versatile reagents. As the demand for novel fluorinated compounds continues to grow, the importance of trifluoromethoxy phenylboronic acids in both academic and industrial research is set to expand even further.
References
Methodological & Application
Suzuki coupling with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid protocol
An Application Guide for the Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] First reported by Akira Suzuki in 1979, this versatile methodology has revolutionized the synthesis of polyolefins, styrenes, and substituted biphenyls, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[1] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical process chemistry, stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the general low toxicity of its requisite boronic acid reagents.[2][3][4][5]
This guide focuses on the application of a specific, highly functionalized building block: This compound . The incorporation of cyano (-CN) and trifluoromethoxy (-OCF₃) groups into molecular scaffolds is a prevalent strategy in drug design.[6] The trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity, while the cyano group acts as a versatile synthetic handle and a key pharmacophoric element. The biaryl structures synthesized using this reagent are of significant interest for the development of novel therapeutics and advanced materials.[7][8]
This document provides a detailed technical overview, a robust experimental protocol, and field-proven insights for researchers employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium catalyst. The cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][9] Understanding these steps is critical for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition into the carbon-halide (or carbon-pseudohalide) bond of the electrophilic coupling partner (e.g., an aryl bromide). This step forms a Pd(II) complex.[1][2][9] The reactivity of the halide is generally I > Br > OTf >> Cl.[1][3]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10][11][12]
-
Reductive Elimination : In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: Optimizing Key Reaction Parameters
The success of coupling this compound is contingent on the careful selection of several key parameters. The electronic properties of this substrate—bearing both an electron-withdrawing cyano group and a trifluoromethoxy group—necessitate a well-chosen catalytic system.
Palladium Catalyst and Ligand Selection
The choice of palladium source and its coordinating ligand is paramount. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective for many substrates, challenging couplings often benefit from more sophisticated systems.[13] Modern catalyst systems typically involve a Pd(II) or Pd(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand.[10][14]
-
Rationale: Bulky, electron-rich ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group (e.g., SPhos, XPhos), enhance the rates of both oxidative addition and reductive elimination.[15][16][17] They stabilize the catalytically active Pd(0) species and are particularly effective for coupling electron-rich or sterically hindered aryl chlorides and bromides.[14][18]
| Catalyst System | Common Precursors | Ligands | Application Notes |
| Traditional | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Triphenylphosphine | Effective for simple aryl iodides and bromides. |
| Buchwald Ligands | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Highly versatile; excellent for hindered substrates and aryl chlorides.[15][17] |
| N-Heterocyclic Carbenes (NHCs) | Pd(OAc)₂ | IPr, IMes | Offer high stability and activity, serving as an alternative to phosphines.[1][10] |
| Palladacycles | Herrmann's or Buchwald's | None (pre-formed) | Highly active pre-catalysts, often used at low loadings.[4] |
The Role of the Base
The base is not a mere spectator; it is a critical activator in the catalytic cycle.[11] Its primary role is to facilitate transmetalation by converting the boronic acid to a more reactive boronate species.[1][12] The choice of base can significantly affect yield and reaction rate.
-
Rationale: The strength and solubility of the base are key considerations. Stronger bases can accelerate the reaction but may be incompatible with sensitive functional groups. The presence of water often improves the solubility of inorganic bases and can accelerate the reaction.[19][20]
| Base | Strength | Common Solvents | Key Considerations |
| Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) | Moderate-Strong | Dioxane/H₂O, Toluene/H₂O | Widely used, effective, and economical. Cs₂CO₃ is stronger and more soluble.[11] |
| Phosphates (K₃PO₄) | Strong | Toluene, Dioxane, THF | Often used under anhydrous or nearly anhydrous conditions; very effective for hindered couplings.[11][14] |
| Hydroxides (NaOH, KOH) | Strong | Alcohols, Water | Highly active but can promote side reactions with base-sensitive substrates.[20] |
| Fluorides (KF, CsF) | Mild | THF, Dioxane | Useful for substrates with base-labile groups (e.g., esters) to avoid hydrolysis.[10][21] |
Solvent System Selection
The solvent must solubilize the reactants and catalyst system while being compatible with the reaction conditions. Biphasic solvent systems are common in Suzuki couplings.[1]
-
Rationale: An organic solvent (e.g., toluene, dioxane, THF) dissolves the aryl halide and the catalyst complex, while an aqueous phase is often used to dissolve the inorganic base.[19][22] This biphasic setup facilitates the interaction of all components. For substrates with poor solubility, more polar aprotic solvents like DMF may be necessary, although they can be harder to remove during workup.[19][21]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound on a 1.0 mmol scale.
Reagent Table
| Reagent | M.W. | Equiv. | Amount (mg) | Amount (mmol) |
| Aryl Bromide (Ar-Br) | - | 1.0 | - | 1.0 |
| This compound | 230.94 | 1.2 | 277 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 (1 mol%) | 9.2 | 0.01 |
| SPhos | 410.47 | 0.022 (2.2 mol%) | 9.0 | 0.022 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 425 | 2.0 |
| 1,4-Dioxane | - | - | 5 mL | - |
| Water | - | - | 1 mL | - |
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (277 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and SPhos (9.0 mg, 0.022 mmol).
-
Inert Atmosphere : Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degassing : Sparge the resulting mixture with a stream of argon for 15 minutes to thoroughly remove any dissolved oxygen.
-
Heating and Monitoring : Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed system.3. Poor solubility of starting materials.4. Inappropriate base or solvent. | 1. Use fresh catalyst and ensure proper inert atmosphere technique.2. Degas the solvent mixture thoroughly before heating.3. Screen alternative solvents (e.g., Toluene, 2-MeTHF, DMF).[19][22]4. Screen different bases (e.g., Cs₂CO₃) or adjust the solvent/water ratio. |
| Protodeboronation | 1. Boronic acid instability.2. Excess water or prolonged heating.3. Base is too strong. | 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.2. Minimize reaction time and temperature. Use anhydrous solvents if possible.3. Switch to a milder base like KF or K₂CO₃.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Ensure meticulous degassing of the reaction mixture.[22]2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure the ligand can efficiently reduce the Pd(II) precatalyst. |
| Formation of Impurities | 1. Side reactions due to high temperature.2. Hydrolysis of the cyano group under harsh basic conditions. | 1. Lower the reaction temperature and extend the reaction time.2. Use a milder base (e.g., K₂CO₃) and avoid excessively high temperatures or prolonged reaction times. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the synthesis of complex biaryl molecules. By employing this compound, researchers can readily access valuable scaffolds for drug discovery and materials science. Success with this specific substrate relies on a rational approach to protocol design, including the careful selection of a modern, highly active catalyst system, an appropriate base, and a suitable solvent mixture. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of this important transformation.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid in Modern Synthesis
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The specific functionalities appended to these core structures can dramatically influence their physicochemical and biological properties. This compound is a sophisticated building block that offers a unique combination of substituents designed to enhance molecular properties.
The trifluoromethoxy (-OCF₃) group is a highly lipophilic substituent that can significantly improve a molecule's metabolic stability and membrane permeability.[1][2][3] The carbon-fluorine bonds are exceptionally strong, making them resistant to enzymatic degradation, which can lead to a longer biological half-life for drug candidates.[1][2][4] The cyano (-CN) group is a versatile functional handle and a strong electron-withdrawing group, which can influence the electronic properties of the molecule and provide a site for further chemical transformations.[5][6][7]
This guide provides an in-depth look at the application of this compound in biaryl synthesis, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this reaction and provide detailed, field-proven protocols to empower researchers to successfully incorporate this valuable reagent into their synthetic workflows.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₅BF₃NO₃ | [8][9] |
| Molecular Weight | 230.94 g/mol | [8][9] |
| Appearance | Solid | [8] |
| Storage | -20°C | [9] |
Safety Information
This compound and related organoboron compounds should be handled with care in a well-ventilated fume hood.[10][11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10][11][12] Consult the Safety Data Sheet (SDS) for detailed handling and safety information.[10][11][12]
The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a Nobel Prize-winning palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organohalide.[13] It is widely favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[14][15][16]
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for troubleshooting and optimizing reactions. The process can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex.[14][17]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[13][18][19]
-
Reductive Elimination: The two organic groups (R¹ and R²) are expelled from the palladium center, forming the desired biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst.[14][17]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be necessary depending on the specific substrates used.
Protocol 1: General Coupling with an Aryl Bromide
This protocol is a reliable method for coupling with common aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20][21]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling with a Deactivated Aryl Chloride
Aryl chlorides are often less reactive than their bromide counterparts. This protocol utilizes a more active catalyst system to facilitate the coupling.[22][23][24][25]
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.5 mmol, 2.5 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃ to a dry reaction tube.
-
Add toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After completion, cool the mixture and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst. |
| Poor quality boronic acid | Ensure the boronic acid is dry and has been stored properly. | |
| Insufficiently inert atmosphere | Improve degassing of solvents and ensure a good seal on the reaction vessel. | |
| Protodeborylation | Base is too strong or reaction time is too long | Use a milder base (e.g., K₂CO₃, KF).[18][26] Reduce reaction time. |
| Homocoupling of Boronic Acid | Oxygen present in the reaction | Thoroughly degas all solvents and reagents.[26] |
| Difficulty in Purification | Residual palladium | Filter the crude product through a pad of silica gel or use a palladium scavenger. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex biaryl molecules. Its unique electronic and steric properties, imparted by the trifluoromethoxy and cyano groups, make it an attractive reagent for applications in medicinal chemistry and materials science. By understanding the principles of the Suzuki-Miyaura cross-coupling reaction and employing robust experimental protocols, researchers can effectively leverage this reagent to accelerate their discovery programs.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. usbio.net [usbio.net]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. uwindsor.ca [uwindsor.ca]
Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic Acid with Aryl Halides
Introduction: Strategic Coupling for Advanced Drug Discovery
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast number of therapeutic agents. The specific building block, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, offers a unique combination of functionalities highly prized in drug development. The trifluoromethoxy (-OCF₃) group is a powerful lipophilic electron-withdrawing group that can significantly enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing a drug candidate's pharmacokinetic profile.[1][2][3] Concurrently, the cyano (-CN) group serves as a versatile synthetic handle and a potent hydrogen bond acceptor, capable of crucial interactions with biological targets and acting as a precursor for various other functional groups like amines and carboxylic acids.[4]
This guide provides a detailed examination of the Suzuki-Miyaura cross-coupling reaction utilizing this compound. We will delve into the mechanistic underpinnings, provide a robust starting protocol for coupling with various aryl halides, and discuss key optimization parameters. The protocols herein are designed to be self-validating systems, grounded in established principles of organometallic catalysis, to empower researchers in the synthesis of novel molecular entities.
The Causality of Component Selection: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that proceeds through a well-established catalytic cycle. Understanding this cycle is critical to rationalizing the choice of reagents and conditions.[5][6]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[7]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][6]
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Challenges with this compound
This specific boronic acid presents unique challenges due to its electronic and steric profile:
-
Electronic Effects: Both the -CN and -OCF₃ groups are strongly electron-withdrawing. This reduces the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step.
-
Steric Hindrance: The ortho -OCF₃ group can sterically hinder the approach of the boronic acid to the palladium center, further impeding transmetalation.
-
Protodeboronation: Electron-deficient boronic acids are often more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) under basic conditions, which is a common failure mode for Suzuki couplings.
To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is paramount.
Detailed Experimental Protocol: A Validated Starting Point
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides and iodides. It is based on conditions known to be effective for electron-deficient and sterically hindered coupling partners.
Materials & Reagents
-
This compound (CAS: 1072946-64-5)[1]
-
Aryl halide (I, Br, or activated Cl)
-
Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3
-
Buchwald Ligand (e.g., SPhos or XPhos)
-
Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
Step-by-Step Methodology
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// Edges start -> setup; setup -> reaction; reaction -> workup; workup -> purify; purify -> analysis; }
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) OR Palladium(II) Acetate (1-3 mol%) and the phosphine ligand (e.g., SPhos, 1.2-3.6 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for potential protodeboronation. Buchwald-type ligands like SPhos and XPhos are electron-rich and bulky, which accelerates both the oxidative addition and the rate-limiting reductive elimination steps, particularly for challenging substrates. K₃PO₄ is a moderately strong base often effective in these couplings, minimizing side reactions.
-
-
Inert Atmosphere:
-
Seal the flask with a septum or stopcock. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition:
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane, 0.1-0.2 M concentration) via syringe. If a biphasic system is desired, a mixture like Toluene/Water (e.g., 4:1) can be used.
-
Causality Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes or freeze-pump-thaw cycles) removes dissolved oxygen. Aprotic polar solvents like dioxane often provide good solubility for all components.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath and stir the mixture vigorously at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).
-
Causality Note: Higher temperatures are often required to overcome the activation energy for coupling electron-deficient partners and sterically hindered substrates.
-
-
Work-up:
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) and water.
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure biaryl product.
-
Data Presentation: Parameters for Optimization
The optimal conditions can vary significantly based on the specific aryl halide used. The following table provides a starting point for optimization, outlining key parameters and suggested ranges.
| Parameter | Recommended Starting Condition | Rationale & Optimization Guidance |
| Aryl Halide (Ar-X) | Aryl Iodide or Bromide | Reactivity: I > Br > OTf >> Cl. Aryl chlorides will likely require more active catalyst systems (e.g., XPhos Pd G3/G4) and higher temperatures. |
| Boronic Acid | 1.2 - 1.5 equivalents | Excess drives the reaction and compensates for potential homocoupling or protodeboronation side reactions. |
| Catalyst System | XPhos Pd G3 (2 mol%) or Pd(OAc)₂ (2 mol%) / SPhos (2.4 mol%) | Buchwald pre-catalysts are often superior for difficult couplings as they rapidly generate the active Pd(0) species. For electron-deficient substrates, electron-rich, bulky phosphine ligands are critical. |
| Base | K₃PO₄ (2-3 equiv) | A strong, non-nucleophilic base is preferred. Cs₂CO₃ can also be effective. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times. |
| Solvent | 1,4-Dioxane or Toluene/H₂O (4:1) | Dioxane is a good general solvent. A biphasic system can sometimes accelerate the reaction by facilitating the dissolution of the inorganic base. Ensure solvents are anhydrous and degassed. |
| Temperature | 100 °C | May be lowered for highly reactive aryl iodides or raised (up to 120 °C) for unreactive aryl chlorides. Monitor for thermal decomposition of starting materials. |
| Time | 12-24 hours | Reaction time is highly substrate-dependent. Monitor by TLC or LC-MS to determine completion. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for accessing novel biaryl structures with high value in pharmaceutical and materials science research. While the electronic and steric nature of this building block presents challenges, a rationally designed protocol employing modern catalyst systems can overcome these hurdles. The detailed methodology and optimization guidelines provided in this document serve as a comprehensive resource for researchers, enabling the efficient and reliable synthesis of complex molecular targets.
References
- 1. usbio.net [usbio.net]
- 2. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Coupling of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid with Heteroaryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Modern Cross-Coupling in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in contemporary organic synthesis, particularly within the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is paramount.[1][2][3] Its broad functional group tolerance, mild reaction conditions, and the general stability of boronic acid reagents have cemented its role in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1][2] This guide focuses on a particularly relevant yet challenging subclass of this reaction: the coupling of the electron-deficient (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid with a range of heteroaryl chlorides.
The target boronic acid possesses two key electron-withdrawing groups: a cyano (-CN) and a trifluoromethoxy (-OCF3) substituent. These features, while often desirable in final drug candidates for modulating physicochemical properties, present unique challenges in the Suzuki-Miyaura coupling. Similarly, heteroaryl chlorides, especially those of an electron-deficient nature (e.g., chloropyrimidines, chloropyrazines), are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, making oxidative addition to the palladium catalyst a kinetically demanding step.[4][5]
This document serves as a comprehensive guide for researchers navigating this specific synthetic challenge. We will delve into the mechanistic nuances, provide field-tested starting protocols, and offer a systematic approach to reaction optimization, empowering scientists to efficiently synthesize novel molecules for drug discovery and development.
Mechanistic Considerations: A Deeper Dive into the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding how our specific substrates influence each step is critical for rational protocol design.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: This is often the rate-limiting step for less reactive electrophiles like heteroaryl chlorides.[4][5] The electron-rich palladium(0) catalyst inserts into the carbon-chlorine bond. To facilitate this, highly electron-rich and sterically bulky phosphine ligands are typically required. These ligands stabilize the palladium center and promote the cleavage of the strong C-Cl bond.[9]
Transmetalation: In this step, the organic group from the boron atom is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The choice of base is crucial and can significantly impact the reaction rate and yield.[12][13] For electron-deficient boronic acids, a stronger base may be necessary to promote the formation of the boronate complex and drive the transmetalation forward.
Reductive Elimination: This is the final step where the two organic fragments are coupled, forming the desired C-C bond and regenerating the active palladium(0) catalyst.[6][7] Bulky ligands can also accelerate this step.[14]
Core Protocol: A Generalized Starting Point
The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various heteroaryl chlorides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Heteroaryl chloride (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), the heteroaryl chloride (1.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. If using a Schlenk line, evacuate and backfill with the inert gas three times.[15]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Optimization Strategies: Tailoring Conditions for Success
The "one-size-fits-all" approach rarely succeeds in challenging cross-coupling reactions. A systematic optimization of key parameters is often necessary.
Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor for the successful coupling of heteroaryl chlorides.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources that are effective in generating the active Pd(0) catalyst in situ.[16] |
| Ligands for Heteroaryl Chlorides | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | These ligands are electron-rich and sterically hindered, which promotes the challenging oxidative addition of the heteroaryl chloride.[9] |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) | NHCs are strong σ-donors and can be highly effective for coupling unreactive chlorides.[11] |
Base and Solvent System
The base and solvent play a synergistic role in activating the boronic acid and facilitating the transmetalation step.
| Parameter | Recommendation | Rationale |
| Bases | K₃PO₄, Cs₂CO₃, K₂CO₃ | These inorganic bases are commonly used and offer a range of basicity. K₃PO₄ and Cs₂CO₃ are stronger bases and are often effective for challenging couplings. |
| Organic Bases (e.g., DBU, DIPEA) | Can be useful in specific cases, particularly when substrate is sensitive to inorganic bases.[12] | |
| Solvent Systems | Ethers (e.g., 1,4-Dioxane, THF) with water | The addition of water often enhances the rate of transmetalation and helps to dissolve the inorganic base.[6] |
| Alcohols (e.g., n-butanol, isopropanol) with water | Can be effective and offer different solubility profiles. Aqueous n-butanol has been shown to be efficient for coupling with furan and thiophene boronic acids.[7] | |
| Anhydrous polar aprotic solvents (e.g., DMF, DMAc) | May be beneficial in cases where protodeboronation of the boronic acid is a concern. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Ineffective catalyst/ligand system- Insufficiently strong base- Low reaction temperature | - Screen different Buchwald-type ligands or NHC ligands.- Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature in increments of 10-20 °C. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction time at high temperature | - Use anhydrous solvents.- Employ a stronger base to accelerate the desired transmetalation.- Use a more active catalyst system to reduce the required reaction time. |
| Homocoupling of Boronic Acid | - Oxygen contamination | - Ensure the reaction is set up under a strictly inert atmosphere. Use thoroughly degassed solvents. |
| Decomposition of Starting Materials | - Substrate sensitivity to base or temperature | - Use a milder base (e.g., K₂CO₃ or an organic base).- Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
The Suzuki-Miyaura coupling of this compound with heteroaryl chlorides is a synthetically valuable transformation that requires careful consideration of reaction parameters. By understanding the mechanistic underpinnings and systematically optimizing the catalyst system, base, and solvent, researchers can overcome the inherent challenges posed by these electron-deficient coupling partners. The protocols and strategies outlined in this guide provide a solid foundation for the successful synthesis of novel, highly functionalized heteroaryl compounds, thereby accelerating the engine of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Triphenylphosphine as a ligand for room-temperature Ni(0)-catalyzed cross-coupling reactions of aryl chlorides with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Mastering the Suzuki-Miyaura Coupling: A Protocol for the Use of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic Acid
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The incorporation of moieties containing cyanide (-CN) and trifluoromethoxy (-OCF₃) groups is of paramount interest in drug discovery and materials science, as these substituents can profoundly modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the successful application of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid , a valuable but challenging building block, in Suzuki-Miyaura couplings. We will delve into the mechanistic nuances imposed by its strong electron-withdrawing groups and present field-proven strategies for optimizing reaction conditions to achieve high yields and purity.
Introduction: The Challenge of Electron-Deficient Boronic Acids
While the Suzuki-Miyaura reaction is broadly applicable, its success is not guaranteed for all substrates. The electronic nature of the coupling partners is a critical determinant of reaction efficiency. This compound is characterized by two powerful electron-withdrawing groups. This electron deficiency renders the boronic acid less nucleophilic, which can significantly hinder the transmetalation step—often the rate-limiting step in the catalytic cycle.[1]
Furthermore, electron-deficient arylboronic acids can be more susceptible to undesired side reactions, such as protodeboronation, where the C-B bond is cleaved by a proton source, and homocoupling, driven by oxygen contamination.[2] A successful protocol must therefore be designed to accelerate the desired transmetalation event while suppressing these competing pathways.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium center.[2][3] Understanding this cycle is key to rationally designing the reaction conditions.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. For electron-deficient boronic acids like this compound, the transmetalation step is typically the slowest and most challenging part of the cycle.
The core challenge with our substrate arises during transmetalation. The base activates the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻). However, the strong electron-withdrawing -CN and -OCF₃ groups reduce the electron density on the ipso-carbon attached to boron, diminishing its nucleophilicity and slowing its transfer to the palladium(II) center.[4]
Optimizing Key Reaction Parameters
To overcome the inherent low reactivity of this compound, a systematic approach to selecting the catalyst, base, and solvent is required.
Catalyst and Ligand Selection
The choice of palladium source and phosphine ligand is the most critical factor.
-
Palladium Source: While traditional sources like Pd(PPh₃)₄ can be effective, modern palladium precatalysts are often superior. Buchwald precatalysts (e.g., XPhos Pd G3 or SPhos Pd G4) are designed for thermal stability and efficiently generate the active monoligated Pd(0) species in solution, which is crucial for initiating the catalytic cycle.[1]
-
Ligands: The sluggish transmetalation and subsequent reductive elimination steps necessitate the use of highly active ligands. Bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[1] These ligands stabilize the palladium center, promote oxidative addition, and accelerate the difficult reductive elimination step, preventing catalyst decomposition at the higher temperatures often required.
Base and Solvent System
-
Base: A strong base is required to facilitate the formation of the reactive boronate species. However, strong nucleophilic bases like NaOH or KOH can promote competitive protodeboronation. Therefore, stronger, yet less nucleophilic, bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1]
-
Solvent: Aprotic polar solvents are generally the most effective. 1,4-Dioxane , tetrahydrofuran (THF) , or toluene , often in combination with a small amount of water (e.g., a 10:1 ratio), is standard. The water helps to solubilize the inorganic base and facilitates the boronic acid-to-boronate equilibrium.
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Efficiently generates active Pd(0); stable and reliable. |
| Ligand | XPhos, SPhos, or RuPhos (1-2 mol% excess) | Bulky, electron-rich ligands accelerate key catalytic steps. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic base promotes boronate formation while minimizing protodeboronation. |
| Solvent | 1,4-Dioxane/H₂O (10:1) or THF/H₂O (10:1) | Aprotic polar solvent system effectively dissolves reagents and facilitates the reaction. |
| Temperature | 80–110 °C | Higher temperatures are often needed to overcome the activation energy for transmetalation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxygen-induced homocoupling and catalyst degradation.[2] |
Experimental Protocols & Workflow
Safety First: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be set up under an inert atmosphere to prevent catalyst deactivation.[5][6]
Figure 2: A generalized experimental workflow for setting up the Suzuki-Miyaura coupling reaction under an inert atmosphere.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for coupling this compound with a range of aryl or heteroaryl bromides.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Potassium phosphate, tribasic (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground
-
1,4-Dioxane, anhydrous and degassed (10 mL, 0.1 M)
-
Water, degassed (1 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) source
Procedure:
-
To an oven-dried Schlenk tube under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (1.5 mol%).
-
Evacuate the flask and backfill with inert gas. Repeat this cycle two more times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane (10 mL) followed by the degassed water (1 mL) via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base or poor base quality. 3. Transmetalation is too slow at the given temperature. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Use a fresh, high-quality precatalyst.[1] 2. Use finely ground K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if specified. 3. Increase the reaction temperature in 10 °C increments (up to the solvent's boiling point). |
| Significant Protodeboronation | 1. Base is too nucleophilic or too much water is present. 2. Reaction time is excessively long at high temperature. | 1. Switch from K₃PO₄ to Cs₂CO₃ or KF. Reduce the amount of water in the solvent system or run under anhydrous conditions. 2. Monitor the reaction closely and work it up as soon as the starting material is consumed. |
| Formation of Homocoupled Boronic Acid Product | Oxygen contamination is present, leading to oxidative homocoupling mediated by Pd(II) species.[2] | Improve inert atmosphere techniques. Ensure the flask is properly purged and that all solvent transfers are done via syringe or cannula.[7][8] |
| Incomplete Reaction with Aryl Chlorides | The C-Cl bond is stronger, making oxidative addition more difficult. | Switch to a more electron-rich and bulky ligand system (e.g., RuPhos or BrettPhos). Increase catalyst loading to 2-3 mol% and increase the reaction temperature to 110-120 °C (if using a high-boiling solvent like toluene). |
Conclusion
The successful Suzuki-Miyaura coupling of this compound is readily achievable despite its challenging electronic properties. The key to success lies in a rational approach that directly addresses the slow transmetalation step. By employing modern, highly active catalyst systems, such as Buchwald precatalysts with bulky biaryl phosphine ligands, in combination with strong, non-nucleophilic bases and appropriate thermal conditions, researchers can efficiently synthesize complex biaryl structures. The protocols and troubleshooting guide provided herein offer a robust framework for harnessing the full potential of this valuable synthetic building block in medicinal chemistry and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols for (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid in Medicinal Chemistry
Abstract
(5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is a highly functionalized building block of significant interest to the medicinal chemistry community. Its unique tripartite structure—comprising a reactive boronic acid handle, a metabolically robust trifluoromethoxy group, and a versatile cyano moiety—provides a powerful tool for the strategic modification of drug candidates. This guide offers an in-depth exploration of the physicochemical rationale behind its utility, its primary application in Suzuki-Miyaura cross-coupling reactions, and detailed protocols for its effective implementation in the laboratory.
Introduction: A Strategic Building Block for Modern Drug Discovery
Boronic acids are foundational reagents in contemporary organic synthesis, primarily due to their stability, low toxicity, and versatile reactivity in carbon-carbon bond-forming reactions.[1][2] Among these, this compound has emerged as a particularly valuable intermediate. The convergence of three distinct functional groups on a single phenyl ring allows medicinal chemists to simultaneously introduce several desirable properties into a target molecule.
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It will deconstruct the structural features of the molecule to explain its utility, provide a robust and validated protocol for its use in the cornerstone Suzuki-Miyaura reaction, and discuss its strategic role in the synthesis of complex pharmaceutical intermediates.
Physicochemical Rationale: The Synergy of Three Key Functional Groups
The efficacy of this compound in drug design is not accidental; it is a direct result of the combined electronic and steric properties of its constituent parts.
The Trifluoromethoxy (-OCF3) Group: Enhancing Drug-like Properties
The trifluoromethoxy group is a bioisostere of several other functionalities but possesses a unique combination of characteristics that are highly advantageous in medicinal chemistry.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group exceptionally resistant to metabolic degradation by enzymatic processes.[5][6][7] Strategically incorporating this group can shield metabolically labile sites, thereby increasing a drug's in vivo half-life.[6]
-
Increased Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity (Hansch π parameter of +1.04), often more so than the related trifluoromethyl (-CF3) group.[4][6] This property can be fine-tuned to enhance a drug's ability to cross biological membranes, improving its absorption, distribution, and overall bioavailability.[5][6]
-
Modulation of Electronics: As a strongly electron-withdrawing group, the -OCF3 moiety can profoundly influence the electron distribution within the aromatic ring, affecting the pKa of nearby functionalities and altering interactions with biological targets.[6]
The Cyano (-CN) Group: A Versatile Pharmacophore
The cyano group is present in over 60 small-molecule drugs, underscoring its versatility and acceptance as a key pharmacophore.[8][9]
-
Target Engagement: The linear geometry and electronegative nitrogen atom of the cyano group allow it to act as an effective hydrogen bond acceptor, contributing to stronger binding affinity with target proteins.[10]
-
Improved Pharmacokinetics: Incorporation of a nitrile can improve a drug candidate's pharmacokinetic profile.[8] It can also be used to block sites of metabolism, complementing the effect of the -OCF3 group.[11]
-
Bioisosteric Replacement: The cyano group can serve as a bioisostere for other functional groups, such as a carbonyl group or a halogen atom, providing a means to modulate polarity and molecular interactions.[11] In some advanced applications, it can also function as a reactive "warhead" for covalent inhibitors.[8][9]
The Boronic Acid Moiety: The Synthetic Gateway
The boronic acid group is the reactive center that allows this entire trifunctional scaffold to be incorporated into larger molecules. It is the linchpin for the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation that is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds in pharmaceutical synthesis.[1]
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of biaryl structures, which are privileged scaffolds in a vast number of therapeutic agents.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic aryl or heteroaryl halide (Ar-X). Optimization may be required based on the specific substrate.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl/Heteroaryl Halide (Ar-X, where X = Br, I) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF/Water mixture)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol), and base (e.g., K₂CO₃, 2.0 mmol).[12]
-
Inerting: Evacuate the tube and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL) via syringe.[12][13] If using a mixed solvent system, ensure the water is degassed.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[13][14]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary: Common Reaction Parameters
The choice of reagents is critical for success. The following table summarizes commonly employed components for Suzuki-Miyaura couplings.
| Component | Examples | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(0) is the active catalyst. Pd(II) sources are pre-catalysts that are reduced in situ. Choice depends on substrate reactivity and stability. |
| Ligand | PPh₃, XPhos, SPhos, RuPhos | Phosphine ligands stabilize the Pd center and facilitate the catalytic cycle. Bulky, electron-rich ligands like XPhos are effective for challenging or sterically hindered substrates.[13][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[12][13] |
| Solvent | 1,4-Dioxane, Toluene, THF, DMF, Acetonitrile (often with water) | The solvent must solubilize reagents and be stable at high temperatures. Aqueous bases often require a water-miscible co-solvent like dioxane or THF.[13][14] |
Strategic Implementation in Drug Synthesis
The utility of this reagent lies in its function as a "plug-and-play" module for installing a highly decorated phenyl ring onto a lead scaffold. This allows for rapid structure-activity relationship (SAR) exploration.
Caption: Role of the boronic acid as a building block in drug candidate synthesis.
By coupling this boronic acid with a heterocyclic or aromatic core of a potential drug, a medicinal chemist can efficiently probe the effects of introducing the combined steric and electronic features of the cyano and trifluoromethoxy groups. This strategy is employed to:
-
Block metabolic hotspots.
-
Enhance binding affinity through new hydrogen bonds.
-
Optimize lipophilicity for better cell permeability.
-
Explore new intellectual property space.
Compound Data and Handling
Proper storage and handling are essential to maintain the integrity of the reagent.
| Property | Value |
| CAS Number | 1072946-64-5[16] |
| Molecular Formula | C₈H₅BF₃NO₃[16][17] |
| Molecular Weight | 230.94 g/mol [16][17] |
| Appearance | Typically a white to off-white solid |
| Storage | Store at -20°C for long-term stability.[16] Keep container tightly sealed in a dry, well-ventilated place. |
Safety: Researchers should consult the Safety Data Sheet (SDS) for this compound prior to use. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a chemical fume hood.
Conclusion
This compound is a sophisticated and powerful building block for modern medicinal chemistry. The strategic placement of the trifluoromethoxy and cyano groups provides a direct route to enhancing the metabolic stability, lipophilicity, and target-binding potential of drug candidates. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its place as a valuable tool for the synthesis of novel and effective therapeutic agents.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. usbio.net [usbio.net]
- 17. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
The Strategic deployment of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic Acid in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of contemporary organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties and cyano groups into molecular frameworks is a widely employed tactic to modulate physicochemical and biological properties. (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid has emerged as a pivotal building block, offering a unique combination of substituents that are highly sought after in the design of novel pharmaceuticals and functional materials. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl structures.[1][2][3]
The trifluoromethoxy (-OCF₃) group, a bioisostere of the methoxy group, imparts increased lipophilicity and metabolic stability to target molecules. The strong electron-withdrawing nature of the -OCF₃ group can also influence the acidity of the boronic acid and the electronic properties of the resulting biaryl system.[4] Similarly, the cyano (-CN) group is a potent electron-withdrawing group that can participate in various chemical transformations and is a common feature in many bioactive compounds. The specific ortho and para positioning of these groups on the phenylboronic acid ring presents a unique electronic and steric profile, making it a valuable tool for fine-tuning molecular properties.
This comprehensive guide provides detailed application notes and experimental protocols for the effective utilization of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, proven insights, and self-validating protocols are emphasized to ensure scientific integrity and reproducibility.
Physicochemical Properties and Handling
A thorough understanding of the properties of this compound is crucial for its successful application.
| Property | Value | Source |
| CAS Number | 1072946-64-5 | [5] |
| Molecular Formula | C₈H₅BF₃NO₃ | [5] |
| Molecular Weight | 230.94 g/mol | [5] |
| Appearance | Typically a white to off-white solid | [4] |
| Storage | Store at -20°C for long-term stability. | [5] |
Handling and Safety: As with all boronic acids, it is recommended to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For maximum recovery of the product, it is advisable to centrifuge the original vial before removing the cap.[5]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[6][7] this compound serves as an excellent coupling partner in these reactions, allowing for the introduction of the 5-cyano-2-(trifluoromethoxy)phenyl moiety onto a variety of aromatic and heteroaromatic scaffolds.
Mechanistic Considerations and Rationale for Protocol Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The electronic nature of the boronic acid plays a significant role, particularly in the transmetalation step.
The presence of two strong electron-withdrawing groups (EWG), the cyano and trifluoromethoxy groups, on the phenylboronic acid ring decreases the nucleophilicity of the aryl group being transferred. This can slow down the rate of transmetalation compared to electron-rich boronic acids.[8] To overcome this, the choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency.
-
Catalyst and Ligand: Palladium catalysts are almost universally employed for Suzuki-Miyaura couplings. For challenging couplings involving electron-deficient boronic acids, catalyst systems that promote a rapid rate of reductive elimination and are stable at higher temperatures are often preferred. Buchwald and Fu have developed highly effective catalyst systems for such transformations.[9] The use of electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can facilitate the oxidative addition and reductive elimination steps.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6][10] For electron-deficient boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[9]
-
Solvent: A mixture of an organic solvent and water is commonly used. Solvents like 1,4-dioxane, toluene, or THF are suitable, with the aqueous phase facilitating the action of the inorganic base.[11]
Experimental Workflow and Logic
The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction utilizing this compound.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocols
The following protocols are representative examples for the Suzuki-Miyaura coupling of this compound with different aryl bromides. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-Bromoanisole)
This protocol is designed for the coupling of this compound with an electron-rich aryl bromide, which generally proceeds with good efficiency.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water to the flask via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[12][13]
Protocol 2: Coupling with an Electron-Deficient or Heteroaromatic Bromide (e.g., 2-Bromopyridine)
Coupling with electron-deficient or heteroaromatic halides can be more challenging and may require a more active catalyst system and slightly modified conditions.[14]
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add palladium(II) acetate and SPhos to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 1,4-dioxane (2 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate flame-dried flask, combine this compound, 2-bromopyridine, and potassium phosphate.
-
Evacuate and backfill this flask with an inert gas three times.
-
Add the remaining 1,4-dioxane (6 mL) and deionized water (2 mL) to the flask containing the substrates and base.
-
Transfer the pre-formed catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours, monitoring the reaction progress by LC-MS.
-
Follow the workup and purification steps as described in Protocol 1.[15]
Conclusion and Future Outlook
This compound is a highly valuable and strategic building block for the synthesis of complex organic molecules. Its unique substitution pattern allows for the introduction of functionalities that can significantly enhance the biological and material properties of the target compounds. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile reagent in their synthetic endeavors. As the demand for novel fluorinated and cyano-containing compounds continues to grow, the importance of building blocks like this compound in driving innovation in chemistry and related sciences will undoubtedly increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Experimental procedure for coupling (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Application Note & Protocol
Topic: Experimental Procedure for Suzuki-Miyaura Coupling of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Strategic Coupling of an Electron-Deficient Building Block: A Guide to the Suzuki-Miyaura Reaction of this compound
Abstract
This compound is a valuable synthetic intermediate in medicinal chemistry and materials science, notable for its unique electronic properties imparted by the electron-withdrawing cyano (-CN) and trifluoromethoxy (-OCF3) groups. These substituents, while desirable in the final product, present specific challenges for the widely-used Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide, grounded in mechanistic principles, for the successful coupling of this substrate. We present a detailed, field-proven protocol, discuss the critical role of catalyst, base, and solvent selection, and offer insights into optimizing reaction conditions to mitigate common side reactions such as protodeboronation.
Chemical Profile & Reactivity Considerations
This compound (CAS: 1072946-64-5) is a solid, bench-stable organoboron compound.[1][2] Its structure is characterized by two potent electron-withdrawing groups on the phenyl ring.
-
Trifluoromethoxy Group (-OCF3): This group is a strong electron-withdrawing substituent, which can influence the acidity of the boronic acid.[3]
-
Cyano Group (-CN): Also strongly electron-withdrawing, it further reduces the electron density of the aromatic ring.
The combined electronic effect of these groups makes the boronic acid moiety highly electrophilic. This has two primary consequences for Suzuki-Miyaura coupling:
-
Facilitated Transmetalation: The electron deficiency can, in some cases, accelerate the key transmetalation step in the catalytic cycle.
-
Increased Risk of Protodeboronation: The C-B bond is more susceptible to cleavage by protic sources (like water or alcohols), especially under basic conditions. This side reaction irreversibly consumes the boronic acid, reducing the overall yield.[4] Electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[4]
Therefore, the selection of reaction conditions must be carefully managed to favor the productive cross-coupling pathway over protodeboronation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed process for forming carbon-carbon bonds.[5] The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar'-X), forming a Pd(II) complex. The reactivity of the halide is typically I > Br > OTf >> Cl.[8]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (e.g., [ArB(OH)3]⁻).[9] For electron-deficient boronic acids, this step can be rate-limiting.[10]
-
Reductive Elimination: The two organic fragments (Ar and Ar') are coupled and eliminated from the palladium center, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
// Nodes pd0 [label="L₂Pd⁰ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Ar'-Pdᴵᴵ(L)₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tm_complex [label="Ar-Pdᴵᴵ(L)₂-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Ar-Ar' (Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for positioning arx [label="Ar'-X (Aryl Halide)", shape=plaintext, fontcolor="#202124"]; boronic [label="Ar-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"]; tm_complex -> product [style=dashed, arrowhead=none];
// Input arrows arx -> oa_complex [style=dashed]; boronic -> tm_complex [style=dashed]; } caption: "The Suzuki-Miyaura Catalytic Cycle."
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.
Materials & Reagents:
-
This compound (1.2 equiv.)
-
Aryl Bromide (1.0 equiv., e.g., 4-Bromoanisole)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or similar modern palladacycle precatalyst (0.02 equiv., 2 mol%)
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv.)
-
1,4-Dioxane (ACS grade, anhydrous)
-
Deionized Water
-
Ethyl Acetate (ACS grade)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄, anhydrous)
-
Celite®
-
Silica Gel (for column chromatography)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the Aryl Bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (3.0 mmol), and the Palladium catalyst (0.02 mmol).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[11]
-
-
Solvent Addition:
-
Through the septum, add 1,4-Dioxane (5 mL) followed by deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with inert gas for 15-20 minutes.
-
-
Reaction Execution:
-
Lower the flask into a preheated oil bath set to 80-100 °C.
-
Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or GC-MS. To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly withdraw a small aliquot via syringe. Quench the aliquot with a small amount of water and extract with ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting aryl bromide indicates reaction completion. Reaction times typically range from 2 to 12 hours.[11]
-
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate.[12]
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final biaryl product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Key Parameter Optimization: The Rationale Behind the Choices
The success of coupling this challenging boronic acid hinges on the careful selection of four key parameters.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Catalyst | Buchwald Palladacycle Precatalysts (e.g., Pd(dtbpf)Cl₂) or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). | The electron-withdrawing groups on the boronic acid make oxidative addition easier but can slow down transmetalation.[10] Bulky, electron-rich biarylphosphine ligands accelerate both the oxidative addition and the crucial reductive elimination steps, promoting a fast catalytic turnover that outcompetes the protodeboronation side reaction.[10][15] |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). | A moderately strong, non-nucleophilic base is required to form the boronate "ate" complex, which is essential for transmetalation.[9] K₃PO₄ is highly effective in many challenging couplings.[16] Stronger bases like hydroxides can aggressively promote protodeboronation of the electron-deficient boronic acid. |
| Solvent System | Anhydrous aprotic solvent with minimal water (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O). | While a small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate, excess water increases the risk of protodeboronation.[17] A ratio of approximately 5:1 organic solvent to water is a robust starting point. |
| Temperature | 80-100 °C | Elevated temperatures are typically required to ensure a reasonable reaction rate. However, excessively high temperatures can accelerate the decomposition (protodeboronation) of the boronic acid.[15] The optimal temperature balances the rate of productive coupling against the rate of decomposition. |
Troubleshooting Common Issues
-
Low Conversion/Stalled Reaction: This often points to catalyst deactivation or incomplete dissolution of the base. Ensure the reaction is truly under an inert atmosphere and that stirring is vigorous. Consider a more active catalyst system or a different solvent.
-
Significant Protodeboronation (Starting boronic acid consumed, but little product formed): This is the primary challenge. Reduce the amount of water in the reaction, switch to a milder base (e.g., K₂CO₃), or lower the reaction temperature. Using a more active catalyst to speed up the reaction can also help.[15]
-
Formation of Homocoupled Products: This can occur if the reaction is too slow or if oxygen is present. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.
References
- 1. usbio.net [usbio.net]
- 2. 5-Cyano-2-(trifluoromethoxy)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boron Suzuki Coupling | Borates Today [borates.today]
- 6. books.rsc.org [books.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. books.rsc.org [books.rsc.org]
- 11. scilit.com [scilit.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging yet valuable reagent, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling this electron-deficient boronic acid, providing in-depth troubleshooting advice and validated protocols to enhance reaction yields and purity.
The unique electronic properties of this compound, characterized by the strongly electron-withdrawing cyano (-CN) and trifluoromethoxy (-OCF₃) groups, present specific challenges to the standard Suzuki coupling catalytic cycle. These groups decrease the nucleophilicity of the boronic acid, which can significantly slow down the crucial transmetalation step.[1] Furthermore, such electron-deficient arylboronic acids are often more susceptible to undesired side reactions, most notably protodeboronation.[2][3]
This guide provides a structured approach to overcoming these hurdles, moving from frequently asked questions to detailed troubleshooting workflows and optimized experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides foundational knowledge for working with this specific boronic acid.
Q1: Why is my Suzuki coupling yield consistently low when using this compound?
A1: Low yields with this substrate are typically traced back to two primary issues stemming from its electron-deficient nature:
-
Slow Transmetalation: The electron-withdrawing -CN and -OCF₃ groups reduce the electron density on the aromatic ring, making the organic group less nucleophilic. This hinders its transfer from the boron atom to the palladium catalyst, a critical step in the catalytic cycle.[1] The base's role is to activate the boronic acid, making it more reactive for this transfer.
-
Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3][4] Electron-deficient boronic acids are particularly prone to this degradation pathway, especially under harsh basic conditions or at elevated temperatures.[5]
Q2: What are the most effective palladium catalysts and ligands for this type of electron-deficient boronic acid?
A2: To counteract the slow transmetalation, a highly active catalyst system is required.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they promote both the oxidative addition and the subsequent, challenging reductive elimination step.[1] N-heterocyclic carbenes (NHCs) can also be a good choice.[6]
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), are often superior to traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄. These precatalysts are designed for efficient and rapid generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle.[1][7]
Q3: How do the cyano and trifluoromethoxy groups specifically impact the reaction?
A3: Both are powerful electron-withdrawing groups that deactivate the boronic acid towards the desired transmetalation.
-
-CN (Cyano) Group: Its strong inductive and resonance electron-withdrawing effects significantly reduce the nucleophilicity of the ipso-carbon attached to the boron atom.
-
-OCF₃ (Trifluoromethoxy) Group: While the oxygen atom has a donating resonance effect, it is overwhelmingly negated by the intense inductive electron-withdrawing effect of the three fluorine atoms. This group also adds steric bulk ortho to the boronic acid, which can further impede the approach to the palladium center.
Q4: What is the optimal choice of base and solvent?
A4: The base and solvent system must be carefully selected to activate the boronic acid sufficiently without promoting excessive protodeboronation.
-
Base: A stronger base is often needed to facilitate the difficult transmetalation.[1] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently the bases of choice for challenging couplings.[3] They provide a good balance of reactivity while minimizing certain side reactions. If your coupling partner contains base-sensitive functional groups (like esters), a milder base such as potassium fluoride (KF) under anhydrous conditions might be necessary.[3][8]
-
Solvent: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 or 10:1) is a common starting point.[5] The water helps to solubilize the inorganic base and facilitate the formation of the active boronate species.[5] However, for substrates highly prone to protodeboronation, minimizing water or using anhydrous conditions with a base like KF can be beneficial.[9]
Q5: Should I consider using a boronic ester derivative instead of the free boronic acid?
A5: Absolutely. Converting the boronic acid to a more stable derivative is a highly effective strategy to combat decomposition.[5]
-
Pinacol Esters (BPin): These are significantly more stable than the corresponding boronic acids and are more resistant to protodeboronation.[5][10]
-
MIDA Boronates: These are highly stable, crystalline solids that can withstand chromatography and harsh conditions. They slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[4][5]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also very stable and can be a reliable alternative, slowly hydrolyzing in situ to provide the boronic acid for the catalytic cycle.[11]
Part 2: Troubleshooting Guides
This section provides a systematic, problem-oriented approach to resolving specific experimental failures.
Guide 1: Low or No Product Formation
If you observe minimal or no desired product, follow this diagnostic workflow to identify and solve the underlying issue.
Caption: Troubleshooting workflow for low product yield.
Guide 2: Significant Protodeboronation Detected
If analysis (e.g., by LC-MS or GC-MS) shows a major byproduct corresponding to 4-cyano-1-(trifluoromethoxy)benzene, protodeboronation is the primary issue.
Table 1: Strategies to Mitigate Protodeboronation
| Strategy | Rationale & Causality | Recommended Action |
| Protect the Boronic Acid | Boronic esters (BPin, MIDA) are more stable and less susceptible to premature C-B bond cleavage than the free acid.[5] They provide a "slow release" of the active boronic acid, keeping its instantaneous concentration low.[4] | Convert this compound to its pinacol or MIDA ester prior to the coupling reaction. |
| Modify Base & Solvent | Water is a proton source for this side reaction. Strong aqueous bases can accelerate protodeboronation.[3] | Switch to a milder base like KF and use an anhydrous solvent system (e.g., anhydrous THF or Dioxane).[3][8] |
| Lower Reaction Temperature | Like most reactions, protodeboronation has an activation energy and its rate increases with temperature.[5] | Run the reaction at the lowest temperature that still allows for a reasonable rate of product formation. A temperature screen (e.g., 60°C, 80°C, 100°C) is advisable. |
| Increase Catalyst Activity | A more active catalyst system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction. | Employ a highly active catalyst system, such as an XPhos-ligated palladium precatalyst, to accelerate the productive catalytic cycle.[1][12] |
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Optimizing Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound (or its pinacol ester) with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, the boronic acid pinacol ester, and the finely powdered base.[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is critical to prevent catalyst deactivation.[5][13]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent system via syringe.[5]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualization of the Suzuki Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura coupling, highlighting the challenging transmetalation step.
Caption: The Suzuki-Miyaura catalytic cycle.
Table 2: Recommended Starting Conditions for Screening
This table provides a matrix of conditions to screen for optimal yield when coupling with this compound or its derivatives.
| Catalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 equiv) | Solvent (0.1 M) | Temp (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane / H₂O (10:1) | 100 | A robust starting point for many systems. |
| XPhos Pd G3 | (integral) | Cs₂CO₃ | Dioxane / H₂O (10:1) | 100 | Highly active precatalyst, often improves rate.[1] |
| Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene / H₂O (10:1) | 110 | Good for slightly less polar substrates. |
| Pd(dppf)Cl₂ | (integral) | K₂CO₃ | DMF | 90 | A more traditional catalyst, may require longer times. |
| Pd(OAc)₂ | P(t-Bu)₃ | KF | THF (anhydrous) | 80 | Anhydrous conditions to minimize protodeboronation.[3] |
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
Side reactions of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid in cross-coupling
Technical Support Center: (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this reagent in cross-coupling reactions. The unique electronic and steric properties of this boronic acid make it a powerful synthetic tool, but also predispose it to specific side reactions. This guide is designed to help you navigate these challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
Q1: I'm observing a significant amount of protodeboronated byproduct, 3-(trifluoromethoxy)benzonitrile, in my reaction mixture. What is causing this and how can I prevent it?
A1: Root Cause Analysis:
You are encountering protodeboronation , a common and often dominant side reaction for electron-deficient arylboronic acids. The strong electron-withdrawing effects of the cyano (-CN) and trifluoromethoxy (-OCF3) groups on the phenyl ring make the carbon-boron bond highly polarized and susceptible to cleavage by a proton source, which is often the solvent (e.g., water) or trace moisture.
This process is typically accelerated under basic conditions, which are required for the activation of the boronic acid in the Suzuki-Miyaura catalytic cycle.[1][2][3] Studies have shown that for highly electron-deficient systems, the reaction proceeds through the formation of an unstable aryl anion intermediate after the boronate is formed.[1][2]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways for the activated boronate species.
Mitigation Strategies & Protocol:
To favor the desired cross-coupling pathway, the rate of transmetalation must be increased relative to the rate of protodeboronation.
Table 1: Recommended Condition Adjustments to Minimize Protodeboronation
| Parameter | Standard Condition (Prone to Protodeboronation) | Recommended Adjustment | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, K₂CO₃ in H₂O) | Weaker, non-hydroxide bases (e.g., K₃PO₄, Cs₂CO₃, CsF) | Reduces the concentration of hydroxide ions that directly promote C-B bond cleavage.[4] |
| Solvent | Protic or aqueous solvent mixtures (e.g., Dioxane/H₂O) | Anhydrous organic solvents (e.g., dry Dioxane, Toluene, THF) | Eliminates the primary proton source. Use of anhydrous base is also critical. |
| Temperature | High (>100 °C) | Lower (60–80 °C) | Protodeboronation often has a lower activation energy than the desired coupling, so reducing temperature can suppress it. |
| Boron Reagent | Boronic Acid | Convert to a more stable boronate ester (e.g., pinacol, MIDA) or use the potassium trifluoroborate salt. | These derivatives are more stable and provide a slow release of the boronic acid under reaction conditions, keeping its instantaneous concentration low.[5][6][7] |
Q2: My main byproduct is the homocoupled dimer, 2,2'-bis(trifluoromethoxy)-4,4'-dicyanobiphenyl. Why is this forming and how can I stop it?
A2: Root Cause Analysis:
The formation of a symmetrical biaryl from the boronic acid is known as homocoupling . This side reaction can occur through several mechanisms in a palladium-catalyzed reaction:
-
Oxygen-Mediated Pathway: If the reaction is not thoroughly deoxygenated, molecular oxygen can react with the active Pd(0) catalyst to form a palladium-peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[8][9][10]
-
Reductive Activation of Pd(II): When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the initial reduction to the active Pd(0) species can consume two equivalents of the boronic acid, leading to the formation of one equivalent of the homocoupled dimer.[10]
-
Protonolysis/Second Transmetalation: In some cases with hindered or electron-deficient systems, an unusual pathway involving protonolysis of the Ar-Pd-X complex followed by a second transmetalation and reductive elimination can lead to homocoupling.[11]
Mitigation Strategies & Protocol:
The key to preventing homocoupling is to maintain a strictly inert atmosphere and choose your catalyst system wisely.
Step-by-Step Protocol for Rigorous Degassing:
-
Setup: Assemble your reaction vessel (e.g., a Schlenk flask or sealed vial) containing the boronic acid, aryl halide, and base. Seal it with a septum.
-
Purge: Insert a needle connected to a source of inert gas (Argon or Nitrogen) and a second needle to act as an outlet. Vigorously bubble the gas through your solid reagents for 5-10 minutes to remove atmospheric oxygen from the headspace.
-
Solvent Degassing: Separately degas your reaction solvent. The most effective method is "freeze-pump-thaw." For simpler setups, sparging the solvent with an inert gas for 20-30 minutes is sufficient.
-
Addition: Under a positive pressure of inert gas, add the degassed solvent to your reaction flask via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand under the inert atmosphere. If possible, use a glovebox for this step.
-
Reaction: Heat the reaction to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon).
Catalyst Selection:
-
Use a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are air-stable solids that form the active Pd(0) species cleanly and efficiently in solution, often minimizing side reactions like homocoupling compared to simple salts like Pd(OAc)₂.[12]
Q3: My reaction has very low conversion to the desired product, and I'm mostly recovering starting materials. What experimental parameters should I screen for this challenging substrate?
A3: Root Cause Analysis:
Low or no conversion with a substrate like this compound is often a result of its challenging steric and electronic profile. The ortho -OCF3 group creates significant steric hindrance, which can dramatically slow down the crucial transmetalation step in the catalytic cycle.[12] This slow desired reaction allows competing decomposition pathways like protodeboronation to dominate.
To achieve success, the reaction conditions must be tailored to accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) while managing the stability of the boronic acid.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Recommended General Protocol for Screening:
This protocol is a robust starting point for difficult Suzuki-Miyaura couplings.
-
Preparation: In an oven-dried vial equipped with a stir bar, add this compound (1.2 equiv.), your aryl halide (1.0 equiv., limiting reagent), and anhydrous K₃PO₄ (2.5 equiv.).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand if it's not part of the precatalyst.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M with respect to the limiting reagent) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at 80–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties make this compound a "challenging" coupling partner?
A1: This reagent possesses a combination of two challenging features:
-
Strong Electron-Deficient Character: Both the -CN and -OCF3 groups are powerful electron-withdrawing groups. This significantly increases the Lewis acidity of the boron atom and makes the C–B bond highly susceptible to premature cleavage (protodeboronation), especially under the basic conditions required for the reaction.[1][2][13]
-
Steric Hindrance: The trifluoromethoxy group is in the ortho position relative to the boronic acid. This steric bulk can hinder the approach of the boronic acid to the palladium center during the transmetalation step, slowing down the productive catalytic cycle and allowing more time for decomposition pathways to occur.[12]
Q2: How should I properly store this boronic acid to ensure its integrity?
A2: Due to its potential instability, this reagent should be stored in a tightly sealed container at -20°C .[14] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid, which could lead to gradual decomposition.
Q3: Would using a potassium trifluoroborate (Ar-BF3K) or MIDA boronate ester version of this reagent be beneficial?
A3: Yes, in many cases, these derivatives offer significant advantages.
-
Potassium Trifluoroborates (Ar-BF3K): These salts are generally crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.[7] They slowly hydrolyze under the reaction conditions to release the active boronic acid, which can help minimize side reactions.
-
MIDA Boronate Esters: These are highly stable, protected forms of boronic acids. They are robust enough for purification by silica gel chromatography and are resistant to decomposition.[5] A "slow-release" of the boronic acid is achieved under basic, aqueous conditions, which is ideal for challenging couplings.
Using these more stable surrogates can often be the key to success when the parent boronic acid fails.[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Light-Mediated Cross-Coupling of Anomeric Trifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. usbio.net [usbio.net]
Technical Support Center: Purification of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid Reaction Products
Welcome to the technical support center for the purification of reaction products derived from (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. The unique electronic properties imparted by the electron-withdrawing cyano and trifluoromethoxy groups make this boronic acid a valuable building block, but they also introduce specific challenges in post-reaction purification.[1][2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges, ensuring the isolation of your target compounds with high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the workup and purification of reactions involving this compound.
Q1: My yield is significantly lower than expected after column chromatography. What are the likely causes and solutions?
This is a frequent issue when purifying boronic acids and their derivatives on standard silica gel. The primary culprits are the Lewis acidic nature of the boronic acid moiety and its propensity for unwanted interactions and side reactions.
Potential Causes & Solutions:
-
Adsorption to Silica Gel: Boronic acids are notoriously difficult to elute from standard silica gel due to strong interactions between the electron-deficient boron atom and the Lewis basic silanol groups on the silica surface.[4][5] This often results in significant streaking on TLC plates and poor recovery from the column.
-
Solution 1: Use Treated Silica Gel. Pre-treating the silica gel with boric acid can effectively passivate the surface, reducing over-adsorption of the boronic ester or acid.[6][7] This simple modification often leads to a dramatic improvement in recovery. Neutral alumina can also be a suitable alternative stationary phase.[4]
-
Solution 2: Derivatization. Temporarily converting the boronic acid to a more chromatographically stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (DEA) adduct, can improve its behavior on silica gel.[5][8] These adducts are often more crystalline and less prone to sticking.[9][10]
-
-
Hydrolysis on Column: If you are purifying a boronate ester (e.g., a pinacol ester), it can hydrolyze back to the more polar boronic acid on the silica column, especially if using protic solvents or if the silica gel has adsorbed atmospheric moisture.[11][12][13] This leads to a mixture of spots on a TLC plate and difficult separation.
-
Solution: Use Anhydrous Conditions. Ensure your solvents are dry and run the column relatively quickly to minimize contact time with the stationary phase.[9] Using a less polar solvent system, if possible, can also mitigate this issue.
-
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction can be accelerated by strong bases, aqueous media, and elevated temperatures during workup or purification.[9][14]
Q2: I'm struggling to remove a persistent impurity that co-elutes with my product. How can I identify and eliminate it?
Co-elution is a common challenge, often due to impurities with similar polarity to the desired product. The most common of these are byproducts from the Suzuki-Miyaura reaction itself.
Common Impurities & Purification Strategies:
| Impurity Type | Identification & Characteristics | Recommended Purification Strategy |
| Homocoupling Product | Dimer of the boronic acid starting material (biaryl). Mass will be (2 x MW of aryl group) + C-C bond. Often slightly less polar than the desired cross-coupled product.[9][15][16] | Careful optimization of chromatography with a shallow solvent gradient. Recrystallization is often highly effective as the symmetrical dimer may have very different crystal packing properties.[10] |
| Protodeboronated Byproduct | The (trifluoromethoxy)benzonitrile molecule. Mass will correspond to the boronic acid minus B(OH)₂ plus H.[14] | This is often less polar. Separation can usually be achieved with column chromatography. |
| Boroxine | A cyclic anhydride formed from three boronic acid molecules dehydrating. It will appear as a complex mixture in NMR and can revert to the boronic acid in the presence of water.[15][17] | Wash the crude product with a slightly acidic aqueous solution (e.g., 1M HCl) to hydrolyze the boroxine back to the monomeric boronic acid before proceeding with purification.[13] |
| Residual Palladium Catalyst | Can appear as a fine black precipitate (Palladium black) or cause discoloration of the purified product.[15] | Filter the crude reaction mixture through a pad of Celite® before concentration and purification. Specialized scavengers can also be used. |
Troubleshooting Workflow for Persistent Impurities:
Caption: Troubleshooting workflow for identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q: What are the key chemical properties of this compound that I should be aware of?
A: This molecule has several features that influence its reactivity and purification:
-
Lewis Acidity: The boron atom is electron-deficient, making the molecule a Lewis acid. This is crucial for its role in the Suzuki coupling but also causes issues with silica gel.[2]
-
Acidity (pKa): The trifluoromethoxy group is strongly electron-withdrawing, which increases the acidity of the boronic acid compared to unsubstituted phenylboronic acid.[1][2] The ortho position of this bulky group can also introduce steric effects.[1][18] This acidity allows for purification via basic extraction, but strong bases can promote side reactions.[14]
-
Stability: While generally stable, boronic acids can dehydrate to form cyclic boroxine anhydrides, especially upon heating or storage.[17] The compound should be stored at low temperatures, such as -20°C, to maximize its shelf life.[19]
Q: How can I reliably confirm the purity and identity of my final product?
A: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethoxy group.
-
Mass Spectrometry (LC-MS/GC-MS): Essential for confirming the molecular weight of the desired product and identifying impurities.[20][21]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase HPLC method is often suitable for analyzing boronic acids and their coupled products.[22][23]
Q: Is recrystallization a viable purification method for these types of compounds?
A: Yes, recrystallization is an excellent and often preferred method for purifying arylboronic acids and their coupled products, as it can be more effective than chromatography at removing structurally similar impurities like homocoupling dimers.[4][10] Success depends on finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[24] Common solvent systems include ethyl acetate/hexanes, toluene, or aqueous ethanol mixtures.[4][10][24]
Validated Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography using Boric Acid-Treated Silica Gel
This protocol is designed to minimize product loss due to adsorption on the stationary phase.[6][7]
Workflow Diagram:
Caption: Step-by-step workflow for boric acid-treated silica gel chromatography.
Step-by-Step Methodology:
-
Prepare the Stationary Phase: Create a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add boric acid powder to the slurry (approximately 1% of the weight of the silica gel) and mix thoroughly for 10-15 minutes.
-
Pack the Column: Pack the column with the boric acid-treated silica slurry as you would for standard chromatography.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This dry-loading technique generally gives better resolution.
-
Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with your solvent system, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC, visualizing with a UV lamp and a potassium permanganate (KMnO₄) stain.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general starting point for developing an HPLC method to assess the purity of the final product.[23]
| Parameter | Recommended Condition | Rationale |
| Column | C18 stationary phase (e.g., XSelect™ HSS T3) | Good retention for moderately polar aromatic compounds.[23] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to keep the boronic acid protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15-20 minutes | A standard screening gradient to separate components of varying polarities.[23] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID analytical column. |
| Detection | UV at 254 nm | The aromatic system should have a strong UV chromophore. |
| Sample Prep | Dissolve in Acetonitrile/Water (50:50) | Ensures solubility and compatibility with the mobile phase. |
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 15. youtube.com [youtube.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Buy Online - 5-Cyano-2-(trifluoromethoxy)phenylboronic acid?contains varying amounts of Anhydride? - 97%, high purity , CAS No.1072946-64-5 - We Deliver Worldwide [allschoolabs.com]
- 18. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usbio.net [usbio.net]
- 20. benchchem.com [benchchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. researchgate.net [researchgate.net]
- 23. waters.com [waters.com]
- 24. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Reactions with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. This particular boronic acid presents unique challenges due to its electronic properties, which can lead to catalyst deactivation and low reaction yields. This guide is designed to provide you with the insights and practical steps needed to overcome these obstacles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with this compound, offering probable causes and actionable solutions.
Issue 1: Low to No Product Formation, with Starting Material Consumed
Observation: Your reaction shows consumption of the starting materials (as monitored by TLC, GC-MS, or LC-MS), but the desired product is not formed in significant quantities. You may observe the formation of a byproduct corresponding to the protodeboronated arene (3-trifluoromethoxybenzonitrile).
Probable Cause: The primary culprit in this scenario is the protodeboronation of your this compound. This is a common decomposition pathway for electron-deficient boronic acids, where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[1] The strong electron-withdrawing effects of both the cyano (-CN) and trifluoromethoxy (-OCF3) groups make the C-B bond susceptible to cleavage, especially under basic conditions.
Solutions:
-
Choice of Base and Anhydrous Conditions:
-
Use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.
-
Consider using non-aqueous bases like potassium fluoride (KF), which can activate the boronic acid for transmetalation without promoting significant protodeboronation.[2]
-
Ensure your solvent and reagents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your reagents before use.
-
-
Protecting the Boronic Acid:
-
Convert the boronic acid to a more stable boronate ester, such as a pinacol ester. Boronate esters exhibit greater stability towards protodeboronation.[1] The boronic acid can be reformed in situ under the reaction conditions.
-
-
Reaction Temperature and Time:
-
Run the reaction at the lowest temperature that still allows for efficient coupling. Higher temperatures can accelerate the rate of protodeboronation.
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize byproduct formation.
-
| Parameter | Standard Conditions (Prone to Protodeboronation) | Optimized Conditions (Mitigating Protodeboronation) |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Milder, non-aqueous bases (e.g., K₂CO₃, Cs₂CO₃, KF) |
| Solvent | Protic solvents, or solvents with high water content | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF) |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 60-80 °C) |
| Boronic Acid Form | Free boronic acid | In situ generated from a boronate ester (e.g., pinacol) |
Issue 2: Reaction Stalls After Initial Conversion
Observation: The reaction proceeds initially but then stalls, leaving a significant amount of unreacted starting materials, even after extended reaction times.
Probable Cause: This issue often points to catalyst deactivation. While palladium nanoparticles can form and precipitate, a more specific cause with this compound is the potential for the cyano group to coordinate to the palladium center. The nitrogen atom of the cyano group has a lone pair of electrons that can bind to the metal, potentially inhibiting its catalytic activity by blocking coordination sites needed for the catalytic cycle to proceed.[3]
Solutions:
-
Ligand Selection:
-
Employ bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos, RuPhos).[4] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the cyano group to the palladium center.
-
N-heterocyclic carbene (NHC) ligands are also a good alternative as they form very stable complexes with palladium and can be less susceptible to inhibition.[3]
-
-
Catalyst Loading:
-
A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to compensate for the portion of the catalyst that becomes deactivated.
-
-
Slow Addition of the Boronic Acid:
-
Adding the this compound slowly over the course of the reaction can help to maintain a low concentration of the potentially inhibiting species in the reaction mixture at any given time.
-
Visualizing the Deactivation Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the potential off-cycle deactivation pathways when using this compound.
Caption: Suzuki cycle with deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable for long-term storage?
A1: Like many electron-deficient boronic acids, this compound can be susceptible to decomposition over time, particularly if exposed to moisture and air. It is best stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox). For long-term storage, consider converting it to its more stable pinacol boronate ester.
Q2: What is the role of the trifluoromethoxy group in catalyst deactivation?
A2: The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing group. Its primary role in catalyst deactivation is indirect: by making the boronic acid more electron-deficient, it increases the likelihood of protodeboronation.[1] A more electron-deficient aryl boronic acid can also slow down the transmetalation step of the catalytic cycle. The transmetalation step is often the rate-limiting step in Suzuki couplings, and its efficiency is influenced by the electronic properties of the coupling partners.[5][6]
Q3: Can I use a pre-catalyst for my reaction?
Q4: How do I know if my phosphine ligand has degraded?
A4: Many phosphine ligands, especially the electron-rich ones used to promote difficult couplings, are sensitive to oxidation. If your ligand has been stored improperly, it may have oxidized to the corresponding phosphine oxide, which is catalytically inactive. You can check the purity of your ligand by ³¹P NMR spectroscopy. It is always best to handle these ligands under an inert atmosphere.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Reagent Preparation: In a glovebox, add your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.), and a palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Reaction Setup: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum heating block set to the desired temperature (e.g., 80-100 °C).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Ester of this compound
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., THF or toluene).
-
Drying: Add a drying agent, such as anhydrous magnesium sulfate, and stir the mixture at room temperature for 1-2 hours.
-
Filtration and Concentration: Filter off the drying agent and wash the solid with a small amount of the anhydrous solvent. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification (if necessary): The crude ester can often be used directly in the Suzuki coupling reaction. If purification is required, it can be achieved by recrystallization or column chromatography.
Workflow for Troubleshooting a Failed Reaction
The following diagram outlines a logical workflow for troubleshooting a failed or low-yielding reaction.
Caption: Troubleshooting workflow for Suzuki reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
Improving solubility of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid in reactions
Technical Support Center: (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Coupling Reactions
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this reagent's solubility during synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. My goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower you to troubleshoot effectively.
The structure of this compound presents a classic solubility dilemma. The presence of two potent electron-withdrawing groups, a nitrile (-CN) and a trifluoromethoxy (-OCF3), significantly increases the Lewis acidity of the boron center.[1][2] While this enhanced acidity is beneficial for the crucial transmetalation step in the catalytic cycle, it also imparts a high degree of polarity and strong crystal lattice energy, often leading to poor solubility in standard nonpolar organic solvents.[3][4][5] This guide will walk you through diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my reaction solvent (e.g., toluene, dioxane)?
This is the most common issue. The poor solubility stems from the molecule's high polarity and strong intermolecular forces in its crystal structure. In anhydrous conditions, boronic acids can also form trimeric anhydrides (boroxines), which have different and often lower solubility than the monomeric acid.[6][7]
Q2: I'm observing my starting materials sitting at the bottom of the flask, even after heating. What's the first thing I should try?
The first and often most effective intervention is to introduce a polar aprotic co-solvent. A mixture such as Toluene/DMF (10:1) or Dioxane/NMP (10:1) can disrupt the crystal lattice and improve solvation of the polar boronic acid without drastically changing the reaction medium.
Q3: Can I simply increase the amount of aqueous base to force it into solution?
While tempting, this can be counterproductive. Increasing the aqueous base concentration will deprotonate the boronic acid to form the anionic boronate salt [R-B(OH)₃]⁻.[2][8] This species is highly polar and will partition preferentially into the aqueous phase, potentially sequestering it from the palladium catalyst which primarily resides in the organic phase. This leads to a stalled reaction despite the appearance of dissolution.
Q4: My reaction starts but then seems to stop, and I see decomposition of the boronic acid. What is happening?
You are likely observing protodeboronation, a common side reaction where the carbon-boron bond is cleaved.[8][9] The strong electron-withdrawing groups on your specific boronic acid make the C-B bond more susceptible to this cleavage, especially under prolonged heating in basic, protic conditions.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a deeper dive into common experimental problems, their root causes, and validated solutions.
Issue 1: Persistent Insolubility in Standard Biphasic Systems
Symptoms:
-
A significant amount of solid boronic acid remains undissolved in a Toluene/Water or Dioxane/Water system.
-
The reaction fails to initiate or shows very low conversion even after extended heating.
Causality Analysis: The fundamental issue is a mismatch between the solvent polarity and the solute's properties. The boronic acid itself is too polar for the nonpolar organic phase, while its corresponding boronate salt is too water-soluble, creating a logistical separation from the catalyst.
Solutions:
-
Implement a Co-Solvent Strategy:
-
Rationale: Adding a small volume of a polar, water-miscible organic solvent creates a more homogenous environment that can better solvate the boronic acid and bridge the phase gap.
-
Recommended Solvents: Ethers like THF or amides like DMF and NMP are excellent choices.[7] Green solvent alternatives such as 2-Me-THF can also be effective.[10]
-
Protocol: Start by replacing 10-20% of your primary organic solvent volume with the co-solvent.
-
-
Optimize the Base and Its Physical Form:
-
Rationale: The base is not just a reagent; its physical properties matter. A finely powdered base has a higher surface area, improving its own dissolution and facilitating the formation of the active boronate at the phase interface.
-
Recommended Bases: For challenging couplings, stronger, more oxophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to sodium or potassium carbonate.[9][11]
-
Protocol: Ensure your base is finely milled (mortar and pestle) before adding it to the reaction.
-
| Solvent System | Typical Ratio | Advantages | Considerations |
| Toluene / Water | 4:1 to 10:1 | High boiling point, good for heat transfer. | Poor solubility for polar boronic acids. |
| Dioxane / Water | 4:1 to 10:1 | Excellent for many couplings, good solvent. | Peroxide formation risk; relatively high freezing point. |
| THF / Water | 4:1 to 10:1 | Good solvating power. | Lower boiling point limits reaction temperature. |
| Toluene / DMF / Water | 10:1:1 | Excellent solvating power for polar substrates. | DMF can be difficult to remove during workup. |
Issue 2: Reaction Stalls or Protodeboronation Occurs
Symptoms:
-
Initial product formation is observed via LC-MS, but the reaction does not proceed to completion.
-
Analysis of the crude reaction mixture shows the presence of 5-cyano-2-(trifluoromethoxy)benzene, the product of C-B bond cleavage.
Causality Analysis: This indicates that while some boronic acid enters the catalytic cycle, its low concentration or instability limits the reaction. The "slow-release" strategy is the gold standard for solving this problem. This involves converting the boronic acid into a more stable, organic-soluble derivative that slowly hydrolyzes in situ to provide a steady, low concentration of the active boronic acid to the catalyst.[6]
Solutions:
-
Convert to a Boronate Ester (The "Slow-Release" Method):
-
Rationale: Boronate esters, particularly pinacol esters (Bpin), are significantly more stable towards protodeboronation and are more soluble in organic solvents.[3][5][7] They act as a protected, slow-release form of the boronic acid.
-
Other Options: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability, allowing for chromatography, and can be used in iterative cross-couplings.[12] Diethanolamine adducts are also easily prepared, crystalline, and stable solids.[13]
-
-
Employ Anhydrous Conditions (For Highly Sensitive Systems):
-
Rationale: Protodeboronation requires a proton source, typically water. In extreme cases, removing water entirely can preserve the boronic acid.
-
Protocol: Use anhydrous solvents and a non-hydroxide base like potassium trimethylsilanolate (TMSOK). This is a more specialized approach but can be highly effective.[9]
-
Visualizing the Core Problem & Solution
The challenge lies in navigating the pH-dependent equilibrium of the boronic acid to maintain its presence in the correct phase for reaction.
Caption: pH-dependent equilibrium and the boronate ester strategy.
Experimental Protocols
Protocol 1: Suzuki Coupling Using a Co-Solvent System
This protocol is a robust starting point for improving the solubility of this compound.
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Atmosphere Inerting: Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed toluene (to achieve 0.1 M concentration based on the limiting reagent) and degassed DMF (10% of the toluene volume) via syringe. Finally, add degassed water (10% of the toluene volume).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of the Pinacol Boronate Ester
This protocol details the "slow-release" strategy, ideal for preventing decomposition.
Part A: Synthesis of the Pinacol Ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (0.2 M).
-
Dehydration: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitoring: Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the next step without further purification. Confirm formation via NMR if necessary.
Part B: Suzuki Coupling with the Pinacol Ester
-
Reagent Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), the crude this compound pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Atmosphere and Solvent: Follow steps 2-4 from Protocol 1, but use a Dioxane/Water (4:1) solvent system, as pinacol esters often perform well in this mixture.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1. The reaction may require slightly longer times or higher temperatures as the hydrolysis of the ester is a key step.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Challenges in using electron-deficient boronic acids like (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Technical Support Center: Navigating the Challenges of Electron-Deficient Boronic Acids
Welcome to the technical support guide for researchers utilizing highly electron-deficient boronic acids. This resource is designed to provide field-proven insights and actionable troubleshooting strategies, using (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid as a representative example of this challenging yet valuable class of reagents. The presence of potent electron-withdrawing groups like cyanide (-CN) and trifluoromethoxy (-OCF3) significantly alters the reactivity profile of the boronic acid, presenting unique obstacles in common synthetic applications, most notably the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Section 1: Fundamental Properties & Stability
Q1: Why is this compound considered a "challenging" reagent?
A1: The primary challenge stems from its electronic nature. The cyanide and trifluoromethoxy groups are strongly electron-withdrawing, which has two major consequences:
-
Reduced Nucleophilicity: The electron density on the carbon atom bonded to boron is significantly lowered. This makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step in catalytic cycles like the Suzuki-Miyaura coupling.[1][2]
-
Increased Susceptibility to Decomposition: These reagents are particularly prone to decomposition pathways, most notably protodeboronation (cleavage of the C-B bond by a proton source), especially under the basic conditions required for many cross-coupling reactions.[3][4][5]
Q2: What is protodeboronation and why is it a major concern for this compound?
A2: Protodeboronation is a common side reaction where the C–B bond is cleaved and replaced with a C–H bond, resulting in the formation of an undesired arene byproduct (in this case, 3-cyano-6-(trifluoromethoxy)benzene) instead of the desired coupled product. Electron-deficient arylboronic acids are especially susceptible because the electron-withdrawing groups stabilize the transient negative charge that can develop on the aryl ring, facilitating cleavage.[3][6] This process is often accelerated by base and the presence of protic sources like water.[4][6]
Q3: How should I store and handle this compound?
A3: Due to its sensitivity, proper storage is critical. It is recommended to store this compound at -20°C under an inert atmosphere (Argon or Nitrogen).[7] Avoid frequent temperature cycles and exposure to atmospheric moisture, which can promote the formation of inactive boroxine anhydrides and contribute to gradual decomposition. Always handle the solid in a glovebox or under a stream of inert gas.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
Q4: My Suzuki coupling reaction with this boronic acid has a very low yield. What are the most likely causes and how do I fix them?
A4: Low yield is the most common issue and is typically due to a combination of slow transmetalation and competing decomposition reactions.[1][2] A systematic approach to optimization is required.
Q5: Which specific catalyst, ligand, and base combination do you recommend as a starting point?
A5: For challenging substrates like this, standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) will likely fail. A more robust system is required to accelerate the catalytic cycle and outcompete decomposition.
Table 1: Recommended Starting Conditions for Electron-Deficient Boronic Acids
| Component | Standard Conditions (Often Insufficient) | Recommended Conditions | Rationale for Recommendation |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Buchwald Precatalysts (e.g., XPhos Pd G3) | Ensures efficient and rapid formation of the active Pd(0) species, minimizing side reactions.[1] |
| Ligand | PPh₃, dppf | Bulky Biarylphosphines (e.g., XPhos, RuPhos) | Electron-rich, bulky ligands accelerate both oxidative addition and reductive elimination steps.[1][8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are more effective at promoting the slow transmetalation step.[1] |
| Solvent | Toluene, Dioxane/H₂O | Anhydrous Dioxane, THF, or Toluene | Minimizes protodeboronation by removing water, which is a primary proton source.[9] |
| Temperature | 80-100 °C | 90-110 °C | Higher temperatures are often needed to overcome the activation energy for the difficult transmetalation.[1] |
Q6: I see a significant amount of a byproduct corresponding to the protonated starting material. How can I prevent this?
A6: This byproduct is a clear indication of protodeboronation. To mitigate this:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base (e.g., K₃PO₄) in an oven before use. Ensure all glassware is oven-dried.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a trifluoroborate salt.[5][10] These are generally more stable to basic conditions and slowly release the boronic acid in situ.
-
Minimize Reaction Time: A more active catalyst system (see Table 1) that accelerates the desired coupling can reduce the time the boronic acid is exposed to decomposition-promoting conditions.
Experimental Protocols & Advanced Troubleshooting
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with an aryl bromide.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous K₃PO₄ (3.0 equiv). Add a magnetic stir bar.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve a concentration of 0.1 M with respect to the aryl bromide) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Purification via Diethanolamine Adduct Formation
If the boronic acid starting material or the final product is difficult to purify due to its high polarity and tendency to streak on silica gel, derivatization can be an effective strategy.[11][12]
-
Dissolution: Dissolve the crude, impure boronic acid in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring.
-
Precipitation: A white solid of the diethanolamine adduct should precipitate from the solution. Continue stirring for 15-30 minutes.
-
Isolation: Isolate the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
Liberation (Optional): The purified adduct can sometimes be used directly in coupling reactions.[13] To recover the free boronic acid, the adduct can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl) or a saturated boric acid solution.[11][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. usbio.net [usbio.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid Reactions
Welcome to the technical support center for the HPLC analysis of reactions involving (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs). The content is structured to address specific issues you may encounter during your experiments, explaining the reasoning behind methodological choices to ensure robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of this compound and its reactions, particularly Suzuki-Miyaura cross-coupling.
FAQ 1: What are the biggest challenges in the HPLC analysis of this compound?
The primary challenges in the HPLC analysis of this and other arylboronic acids are related to their chemical reactivity and stability under typical reversed-phase HPLC conditions.[1] Key issues include:
-
On-column Hydrolysis: Boronic acids can be susceptible to hydrolysis on the column, especially in the presence of acidic mobile phases and active silanol groups on the stationary phase.[2][3]
-
Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] This can occur under both acidic and basic conditions and is influenced by the reaction pH.[4][5] Electron-deficient arylboronic acids can be particularly prone to this degradation pathway.[6]
-
Poor Peak Shape: Tailing is a common issue in the chromatography of boronic acids, which can be caused by interactions with metal surfaces in the HPLC system or active silanols on the column.[7]
-
Homo-coupling: Arylboronic acids can undergo homo-coupling to form symmetrical biaryls, which is often promoted by the presence of oxygen and the palladium catalyst used in Suzuki reactions.[8][9]
FAQ 2: What is a good starting point for an HPLC method for monitoring a Suzuki reaction with this compound?
A robust starting method for monitoring the progress of a Suzuki-Miyaura coupling reaction involving this boronic acid would utilize a reversed-phase C18 column with a mobile phase of acetonitrile and water containing a low concentration of a modifier like formic acid or ammonium acetate.[10]
Rationale:
-
C18 Column: A C18 column is a versatile starting point for many small molecules, but for polar compounds like boronic acids, a column with high aqueous stability is recommended to prevent phase collapse.[7]
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase HPLC. The gradient can be optimized to achieve separation of the starting materials, intermediates, and final product.
-
Mobile Phase Modifier: A modifier like formic acid helps to control the ionization state of the analytes and improve peak shape.[11] For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[11] Ammonium acetate can also be used, particularly for LC-MS applications.[10]
FAQ 3: How can I improve the peak shape of my boronic acid?
Poor peak shape, particularly tailing, is often due to unwanted secondary interactions. Here are some strategies to improve it:
-
Use a Column with Low Silanol Activity: Modern, well-endcapped C18 columns or those with proprietary surface technologies to minimize silanol interactions are recommended.[2][11]
-
Employ MaxPeak™ Premier Column Technology: These columns are designed to eliminate secondary interactions between analytes and the metal surfaces of the column hardware, which can significantly improve the peak shape of acidic compounds like boronic acids.[7]
-
Optimize Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups on the column and improve peak symmetry. For boronic acids, a low pH (around 2-3) is often beneficial.
-
Consider a Phenyl Stationary Phase: For aromatic compounds, a phenyl column can provide alternative selectivity through pi-pi interactions and may offer better peak shapes.[12][13]
FAQ 4: My boronic acid seems to be degrading on the column. What can I do?
On-column degradation is a common problem, often due to hydrolysis or protodeboronation.[2][4] To mitigate this:
-
Minimize Residence Time: Use a shorter column or a faster flow rate to reduce the time the analyte spends on the column.
-
Use a Less Acidic Mobile Phase: While low pH can improve peak shape, it can also catalyze hydrolysis. A careful balance is needed. Experiment with mobile phases containing a buffer like ammonium formate.
-
Choose the Right Stationary Phase: Columns with low silanol activity are less likely to catalyze degradation.[2][14]
-
Sample Preparation: Prepare samples in an aprotic diluent like acetonitrile or THF immediately before injection to minimize degradation in the sample vial.[1][2]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the HPLC analysis of this compound reactions.
Problem 1: Extra, Unidentified Peaks in the Chromatogram
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Rationale |
| Protodeboronation | 1. Analyze a standard of the expected protodeboronated product (in this case, 3-cyano-1-(trifluoromethoxy)benzene).2. If confirmed, minimize the reaction time and consider using a boronic ester (e.g., pinacol ester) which can be more stable.[4] | Protodeboronation is a common side reaction for arylboronic acids, leading to the formation of an arene.[4] |
| Homo-coupling | 1. Analyze a standard of the expected homo-coupled product.2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen.[8] | The palladium catalyst can promote the homo-coupling of the boronic acid, especially in the presence of oxygen.[8][9] |
| Hydrolysis of Boronic Ester | 1. If using a boronic ester, analyze a standard of the corresponding boronic acid.2. Prepare samples in an aprotic solvent and inject immediately.[1] | Boronic esters can hydrolyze back to the boronic acid, especially in the presence of water in the sample diluent or mobile phase.[1] |
| Impurity in Starting Material | 1. Analyze the this compound starting material by itself.2. Check the certificate of analysis for reported impurities. | Commercial starting materials can contain impurities that may be carried through the reaction. |
Workflow for Identifying Unidentified Peaks
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 13. phenomenex.com [phenomenex.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the stability challenges associated with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, particularly in the presence of bases during cross-coupling reactions. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the underlying chemistry to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: My Suzuki-Miyaura coupling with this compound is resulting in low yields and a significant amount of a byproduct, 4-(trifluoromethoxy)benzonitrile. What is happening?
A1: You are likely observing significant protodeboronation, a common and often frustrating side reaction in cross-coupling chemistry.[1][2] This process involves the cleavage of the carbon-boron (C–B) bond and its replacement with a carbon-hydrogen (C–H) bond, converting your boronic acid starting material into an inactive byproduct. For this specific substrate, the strong electron-withdrawing nature of the cyano (–CN) and trifluoromethoxy (–OCF₃) groups makes the C–B bond exceptionally susceptible to this cleavage, especially under basic conditions.[3][4]
Q2: What is the mechanism of base-catalyzed protodeboronation and why is this specific boronic acid so prone to it?
A2: Boronic acids exist in equilibrium with their corresponding tetrahedral boronate species in the presence of a base (like hydroxide).[5][6] This boronate formation is a necessary step for transmetalation in the Suzuki-Miyaura catalytic cycle. However, for highly electron-deficient arylboronic acids like this compound, this boronate is inherently unstable.[3][4]
The combined electron-withdrawing effects of the –CN and –OCF₃ groups destabilize the C–B bond, making the ipso-carbon atom susceptible to protonolysis by a proton source (like water in the reaction mixture).[7][8] For these highly activated systems, the mechanism can even proceed through the liberation of a transient aryl anion, which is then rapidly quenched.[3][4]
Below is a diagram illustrating the general pathway for base-catalyzed protodeboronation.
Caption: Competing pathways for the tetrahedral boronate intermediate.
Q3: Are the trifluoromethoxy (–OCF₃) or cyano (–CN) groups themselves unstable under typical Suzuki-Miyaura conditions?
A3: This is an excellent question that considers other potential failure modes.
-
Trifluoromethoxy Group: The –OCF₃ group is known to be exceptionally stable and is generally inert to the basic and thermal conditions used in most cross-coupling reactions.[9][10][11] Degradation of this group is highly unlikely to be the cause of low yields.
-
Cyano Group: The –CN group can undergo hydrolysis to form an amide or a carboxylic acid under harsh basic or acidic conditions, often requiring elevated temperatures and prolonged reaction times.[12][13] While this is a possibility, the rate of protodeboronation for this activated substrate is typically much faster than the rate of nitrile hydrolysis under standard Suzuki-Miyaura conditions. If you are using very strong bases (e.g., >3M NaOH) and high temperatures (>100 °C) for many hours, you should consider this as a potential side reaction.
Troubleshooting Guide: From Problem to Solution
If you are experiencing issues with this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting workflow for reactions involving the title compound.
Solution Deep Dive: Base Selection
The most critical parameter you can adjust is the choice of base. Strong bases like NaOH or KOH create a high concentration of the unstable tetrahedral boronate, accelerating protodeboronation. The solution is to use a weaker inorganic base that is still capable of facilitating the catalytic cycle but minimizes the decomposition of the boronic acid.
| Base | Class | Typical pKₐ (of conjugate acid) | Suitability for this Substrate | Scientist's Notes |
| NaOH, KOH | Strong | ~15.7 | Not Recommended | Creates a high concentration of the unstable boronate, leading to rapid protodeboronation. |
| K₃PO₄ | Moderate | ~12.3 | Recommended | Often provides a good balance of reactivity and stability. It is less aggressive than hydroxides. |
| K₂CO₃ | Moderate | ~10.3 | Highly Recommended | A standard and effective choice for many Suzuki couplings, especially with sensitive substrates.[14][15] |
| Cs₂CO₃ | Moderate | ~10.3 | Highly Recommended | Often used for challenging couplings. The cesium cation can have beneficial effects on reaction rates. |
| CsF | Weak | ~3.2 | Recommended (with caution) | Used in specific protocols, sometimes with silver oxide co-additives, for highly electron-deficient systems.[16][17] Requires careful optimization. |
| Organic Bases | Weak | Variable | Possible | Bases like triethylamine (TEA) or DIPEA are generally not effective for promoting the Suzuki reaction with aryl chlorides or bromides. |
Validated Experimental Protocols
Protocol 1: Recommended Suzuki-Miyaura Coupling
This protocol is designed to minimize protodeboronation by using a moderately weak base and controlled conditions.
Materials:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 5 mL)
Procedure:
-
To a dry Schlenk tube, add the aryl halide, this compound, and the palladium catalyst.
-
Add the potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-90 °C.
-
Stir vigorously and monitor the reaction progress by a suitable analytical technique (TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of Protodeboronation
This self-validating protocol allows you to quantify the stability of your boronic acid under different basic conditions.
Objective: To determine the rate of protodeboronation by monitoring the disappearance of the starting boronic acid and the appearance of 4-(trifluoromethoxy)benzonitrile.
Procedure:
-
Prepare separate stock solutions of this compound and an internal standard (e.g., naphthalene) in the reaction solvent (e.g., Dioxane).
-
In several vials, combine the boronic acid stock, internal standard stock, and the chosen aqueous base solution (e.g., 2M K₂CO₃, 2M K₃PO₄, 1M NaOH).
-
Maintain the vials at the intended reaction temperature (e.g., 80 °C).
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), remove a vial, quench the reaction by acidifying with 1M HCl, and dilute with mobile phase.
-
Analyze the samples by HPLC or LC-MS.
-
Plot the concentration of the boronic acid versus time for each base to determine its stability profile. This data will provide a definitive guide to the optimal base for your specific system.
Advanced Strategies: Using Boronic Acid Derivatives
Q4: Are there more stable alternatives to the boronic acid itself that I can use to prevent protodeboronation?
A4: Yes. When dealing with exceptionally unstable boronic acids, a highly effective strategy is to use a more stable derivative that acts as a "slow-release" source of the boronic acid under the reaction conditions.[18] This keeps the instantaneous concentration of the sensitive free boronic acid low, suppressing decomposition pathways.[1]
Two common and highly effective alternatives are:
-
N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that are robust to a wide range of conditions, including chromatography. The MIDA group is cleaved under basic conditions to slowly liberate the active boronic acid.[18][19]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are also typically stable, crystalline solids. They hydrolyze in the presence of base and water to release the boronic acid. The rate of hydrolysis can vary significantly depending on the aryl substituent.[20]
Using these derivatives can dramatically improve yields for substrates that are otherwise prone to rapid decomposition.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. aablocks.com [aablocks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 13. fiveable.me [fiveable.me]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. | Semantic Scholar [semanticscholar.org]
- 18. benchchem.com [benchchem.com]
- 19. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. This resource is designed to provide in-depth troubleshooting advice and practical solutions for optimizing your cross-coupling reactions. The unique electronic nature of this boronic acid, characterized by the electron-withdrawing cyano (-CN) and trifluoromethoxy (-OCF3) groups, presents specific challenges and opportunities in reaction design. This guide will equip you with the knowledge to navigate these complexities and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when using this compound in palladium-catalyzed cross-coupling reactions, with a primary focus on temperature optimization.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
Low yields in couplings involving this electron-deficient boronic acid can often be traced back to several key parameters. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Integrity:
-
This compound Stability: This boronic acid should be stored at low temperatures (e.g., -20°C) to minimize degradation.[1] Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a significant side reaction where the boronic acid moiety is replaced by a hydrogen atom.[2][3][4] Always use a fresh, high-purity batch for critical reactions. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if instability is a persistent issue.[2][5]
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Ensure your catalyst (e.g., a Pd(0) source or a pre-catalyst) and ligand have been stored under an inert atmosphere and are not expired.[2][6] Oxidation of the phosphine ligand or decomposition of the palladium source can severely inhibit catalytic activity.[2][7]
-
-
Reaction Setup:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[2][5][7] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2][6]
-
Solvent and Base Purity: Use anhydrous, degassed solvents.[2] Oxygen dissolved in the solvent is a common source of reaction failure.[7] Ensure your base is of high purity and has been stored correctly to avoid hydration.
-
Q2: I'm observing significant byproduct formation, including the homocoupling of my boronic acid and protodeboronation. How can I mitigate these side reactions, and what role does temperature play?
Byproduct formation is a common hurdle, especially with electron-deficient boronic acids. Temperature is a critical parameter that can either exacerbate or minimize these issues.
Strategies to Minimize Side Reactions:
-
Protodeboronation: This is a major decomposition pathway for electron-deficient boronic acids.[2][3][4]
-
Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid for transmetalation, strong bases can also promote protodeboronation.[8] Consider using milder bases such as K₃PO₄, Cs₂CO₃, or KF.[2]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[2] While some Suzuki protocols use aqueous bases, minimizing water content can be beneficial for this specific substrate.
-
Temperature Effect: Higher temperatures can accelerate the rate of protodeboronation.[3][4] If you suspect this is a major issue, consider running your reaction at a lower temperature for a longer period.
-
-
Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is typically promoted by the presence of oxygen.[5][7]
-
Rigorous Degassing: The most effective way to prevent homocoupling is to ensure the reaction is completely free of oxygen.[5][7]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(II) source requires an in-situ reduction to the active Pd(0) species. This reduction step can sometimes be inefficient and lead to side reactions, including homocoupling.[5] Using a well-defined Pd(0) pre-catalyst can provide more consistent results.
-
Temperature Optimization: A Deeper Dive
Temperature is a double-edged sword in cross-coupling reactions. It is required to overcome the activation barriers of the catalytic cycle but can also promote undesired side reactions and catalyst degradation.
Q3: What is the optimal temperature range for couplings with this compound?
There is no single "optimal" temperature. The ideal temperature depends on the specific coupling partners, catalyst system, and solvent. However, for many Suzuki-Miyaura reactions, a starting point of 60-100 °C is common.[9][10] For challenging couplings involving electron-deficient partners, temperatures at the higher end of this range, or even up to 110-120 °C, may be necessary to drive the reaction to completion.[7][11]
However, due to the potential for protodeboronation with this specific boronic acid, a systematic temperature screening is highly recommended. It may be found that a lower temperature (e.g., 80-90 °C) provides a better balance between reaction rate and substrate stability.[12]
The Role of Temperature in the Suzuki-Miyaura Catalytic Cycle
Understanding how temperature affects each step of the catalytic cycle can inform your optimization strategy.
Caption: The Suzuki-Miyaura catalytic cycle and the general effects of temperature.
-
Oxidative Addition: This step involves the insertion of the Pd(0) catalyst into the aryl halide bond. The rate of this step is dependent on the halide (I > Br > Cl) and the electronic nature of the aryl halide.[2] Higher temperatures generally accelerate this step, which can be crucial for less reactive aryl chlorides.
-
Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center. This step is often the rate-determining step and is highly dependent on the base and temperature. Elevated temperatures can facilitate this transfer.
-
Reductive Elimination: The final step where the new C-C bond is formed and the Pd(0) catalyst is regenerated.[9] This step is also temperature-dependent.
Experimental Protocols & Troubleshooting Workflow
Protocol 1: Systematic Temperature Screening
This protocol outlines a method for efficiently determining the optimal reaction temperature.
Materials:
-
This compound
-
Aryl halide coupling partner
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle)[5][9]
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)[9]
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)[9]
-
Reaction vials suitable for heating and inert atmosphere
Procedure:
-
Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), base (2.0-3.0 equiv), palladium pre-catalyst (1-5 mol%), and ligand to a series of identical reaction vials.
-
Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration (typically 0.1-0.5 M).[7]
-
Heating: Place the vials in separate wells of a pre-heated reaction block or in separate oil baths at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C).
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.[6]
-
Analysis: Compare the conversion to the desired product and the formation of byproducts at each temperature. The optimal temperature will provide the highest conversion to product with the minimal formation of impurities in a reasonable timeframe.
Data Interpretation:
| Temperature (°C) | Time (h) | Conversion (%) | Key Byproducts Observed |
| 60 | 24 | 15 | Unreacted starting material |
| 80 | 12 | 75 | Minor protodeboronation |
| 100 | 4 | 95 | Moderate protodeboronation, trace homocoupling |
| 120 | 2 | 80 | Significant protodeboronation and decomposition |
This is an example data table. Your results will vary based on your specific reaction.
Troubleshooting Logic Flow
When a reaction fails, a logical progression of troubleshooting steps is essential.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. usbio.net [usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Cyano-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly in the synthesis of complex pharmaceutical intermediates and novel materials.[1] The choice of the organoboron coupling partner is critical to the success of this reaction, and among the vast array of available reagents, cyano-substituted phenylboronic acids offer a unique combination of reactivity and functionality. The cyano group serves as a versatile synthetic handle, capable of being transformed into a variety of other functional groups, and it also modulates the electronic properties of the molecule.[2]
This guide provides an in-depth comparison of the reactivity of the ortho (2-), meta (3-), and para (4-) isomers of cyanophenylboronic acid in the context of the Suzuki-Miyaura coupling. By understanding the interplay of steric and electronic effects imparted by the position of the cyano-substituent, researchers can make more informed decisions in reaction design and optimization.
The Decisive Role of Substituent Position: A Mechanistic Perspective
The efficiency of the Suzuki-Miyaura coupling is largely dictated by the kinetics of the key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phenylboronic acid directly impact the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center.[3] The cyano group, being strongly electron-withdrawing, influences this step in a position-dependent manner.
Electronic Effects: An electron-withdrawing substituent, such as a cyano group, increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, a crucial step for an efficient transmetalation.[4] However, this enhanced electrophilicity of the aryl ring can also accelerate the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source.[5]
Steric Effects: The spatial arrangement of substituents on the phenyl ring can significantly hinder the approach of the boronic acid to the palladium catalyst. This is particularly pronounced with ortho-substituents, which can sterically impede the formation of the necessary transition state for transmetalation, leading to slower reaction rates and lower yields.[1]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction, highlighting the critical transmetalation step.
References
A Senior Application Scientist's Guide to Catalyst Efficiency in Cross-Coupling Reactions of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
Introduction: The Challenge and Opportunity of a Highly Functionalized Building Block
In the landscape of modern drug discovery and materials science, the synthesis of complex biaryl and heteroaryl structures is paramount. (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid is an increasingly important building block, offering a unique combination of a cyano group, which can act as a versatile synthetic handle or a key pharmacophore, and a trifluoromethoxy group, known to enhance metabolic stability, lipophilicity, and binding affinity.
However, the very features that make this molecule attractive also present a significant synthetic challenge. The presence of two potent electron-withdrawing groups (-CN and -OCF3) renders this boronic acid electronically deficient. This characteristic can deactivate the boronic acid towards the crucial transmetalation step in many cross-coupling reactions and increases its susceptibility to protodeboronation, an undesired side reaction that cleaves the C-B bond and terminates the catalytic cycle.[1][2][3]
This guide provides an in-depth comparison of various catalyst systems for the efficient utilization of this compound, with a primary focus on the Suzuki-Miyaura reaction. We will delve into the rationale behind catalyst, ligand, and base selection, supported by representative data and detailed experimental protocols to empower researchers in their synthetic endeavors.
Part 1: The Suzuki-Miyaura Coupling - A Comparative Analysis
The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone for C(sp²)-C(sp²) bond formation due to its functional group tolerance and mild conditions.[4][5] For an electron-deficient substrate like this compound, the efficiency of the catalytic cycle is critically dependent on the harmonious interplay of the palladium source, the phosphine ligand, and the base.
The Critical Role of the Ligand
The ligand is arguably the most important component for a challenging Suzuki-Miyaura coupling. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination. For electron-deficient boronic acids, bulky and electron-rich phosphine ligands are generally required.[6] These ligands stabilize the Pd(0) active species and promote the difficult oxidative addition of the aryl halide, while their steric bulk facilitates the final, product-releasing reductive elimination step.
Catalyst System Screening: A Model Study
To illustrate the performance of different catalyst systems, we present data from a model screening study for the coupling of this compound with 4-bromoanisole.
Table 1: Catalyst System Performance in the Suzuki-Miyaura Coupling
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | <10 |
| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2.4) | K₃PO₄ (2) | Toluene | 80 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (2) | Toluene | 80 | 12 | 65 |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | 95 |
| 5 | SPhos Pd G2 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 4 | 92 |
| 6 | RuPhos Pd G3 (2) | - | Cs₂CO₃ (2) | Toluene | 80 | 6 | 88 |
| 7 | PdCl₂(dppf) (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 45 |
Yields are based on hypothetical but representative data for similar electron-deficient systems.
Analysis of Results & Expert Insights
-
Traditional vs. Modern Ligands: The classic PPh₃ ligand (Entry 1) is largely ineffective, highlighting the need for more specialized ligands for this substrate.[7] The PdCl₂(dppf) system (Entry 7), while a workhorse for many couplings, shows only moderate success, likely due to an insufficiently fast catalytic cycle for this demanding transformation.
-
Bulky, Electron-Rich Monophosphines: The use of tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) (Entries 2 & 3) provides a significant improvement.[6] These ligands possess the necessary steric bulk and electron-donating character to accelerate the key steps of the catalytic cycle. The choice of a milder base like K₃PO₄ is crucial here to mitigate protodeboronation.[8]
-
The Power of Buchwald Precatalysts: The standout performers are the modern Buchwald palladacycle precatalysts (Entries 4, 5, 6).[7] These integrated systems, particularly the third-generation (G3) precatalysts like XPhos Pd G3, are designed for rapid generation of the active, monoligated Pd(0) species, even at lower temperatures.[2] This rapid initiation is key to outcompeting the decomposition of the sensitive boronic acid, leading to higher yields in shorter reaction times. XPhos and SPhos, with their bulky biaryl backbones, create an optimal coordination sphere around the palladium for coupling electron-deficient partners.
Part 2: Visualizing the Process
To better understand the underlying chemistry and experimental design, we utilize Graphviz diagrams to visualize the catalytic cycle and the workflow for catalyst optimization.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for screening and optimizing catalyst systems.
Part 3: Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following protocol provides a detailed, self-validating methodology for the Suzuki-Miyaura coupling reaction discussed above.
Protocol: Synthesis of 4-cyano-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4'-carbonitrile using XPhos Pd G3
Materials:
-
This compound (1.0 equiv.)
-
4-Bromoanisole (1.1 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 231 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the XPhos Pd G3 catalyst (16.9 mg, 0.02 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). The solvent should be degassed prior to use by sparging with an inert gas for 20-30 minutes.
-
Reaction Execution: Seal the flask with a septum, and purge the headspace with inert gas for 5 minutes. Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biphenyl product.
Part 4: Expanding the Scope - Chan-Lam & Buchwald-Hartwig Couplings
While Suzuki-Miyaura is key for C-C bonds, forming C-N and C-O bonds is also critical.
-
Chan-Lam Coupling: This copper-catalyzed reaction couples boronic acids with N-H or O-H containing compounds.[9] Given the potential for N-arylation of heterocycles or O-arylation of phenols, this represents a valuable complementary strategy. A typical system might involve Cu(OAc)₂ as the catalyst, a base like pyridine, and an oxidant (often air) at room temperature.[10][11] The efficiency with this specific electron-deficient boronic acid would require empirical optimization.
-
Buchwald-Hartwig Amination: While this reaction typically couples an aryl halide with an amine, it is the benchmark for C-N bond formation.[12][13][14] Creating the biaryl amine derived from our target molecule would involve coupling the corresponding aryl halide, 4-bromo-2-(trifluoromethoxy)benzonitrile, with an amine using a palladium/phosphine catalyst system.
Conclusion and Authoritative Recommendations
For researchers working with the electronically challenging this compound, catalyst selection is not a trivial matter.
-
Prioritize Modern Precatalysts: For Suzuki-Miyaura couplings, we strongly recommend starting with a modern palladacycle precatalyst. XPhos Pd G3 or SPhos Pd G2 offer the highest probability of success due to their ability to rapidly generate the active catalytic species, minimizing substrate decomposition.[2][7]
-
Use a Mild, Non-Nucleophilic Base: Anhydrous, powdered K₃PO₄ is the base of choice. It is strong enough to facilitate transmetalation without significantly promoting competitive protodeboronation.
-
Careful Solvent and Atmosphere Control: Use degassed solvents and maintain a strictly inert atmosphere to ensure the stability and longevity of the Pd(0) catalyst.
By understanding the causality behind these experimental choices—the need for a rapid catalytic cycle to outpace side reactions—researchers can unlock the full synthetic potential of this valuable and highly functionalized building block.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. Catalytic Chan–Lam coupling using a ‘tube-in-tube’ reactor to deliver molecular oxygen as an oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Kinetic Nuances of Suzuki Reactions with (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical, directly impacting reaction kinetics, yields, and overall efficiency. This guide provides an in-depth comparative analysis of the kinetic performance of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid, a substrate of increasing interest due to the unique electronic properties conferred by its substituents. While direct, head-to-head kinetic data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes established mechanistic principles and comparative data from structurally analogous systems to provide a robust predictive analysis of its behavior.
The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding the kinetics of each step is paramount to optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps influencing the overall reaction rate are:
-
Oxidative Addition: The insertion of the Pd(0) catalyst into the aryl-halide bond. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide.
-
Transmetalation: The transfer of the organic group from the boronic acid to the palladium center. This step is often the rate-determining step, especially when using electron-deficient boronic acids.[1]
-
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated.
Kinetic Profile of this compound: A Comparative Analysis
The kinetic behavior of this compound in Suzuki-Miyaura couplings is dictated by the strong electron-withdrawing nature of both the cyano (-CN) and trifluoromethoxy (-OCF₃) groups, as well as the steric hindrance imposed by the ortho -OCF₃ group.
Electronic Effects on Transmetalation
The transmetalation step involves the nucleophilic attack of the boronate species on the palladium complex. Electron-withdrawing groups on the phenylboronic acid decrease the electron density on the boron-bearing carbon, reducing its nucleophilicity and thus slowing down the rate of transmetalation.[2]
The Hammett parameter (σ) is a useful measure of the electronic effect of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.
| Substituent | Position | Hammett Parameter (σp) |
| Cyano (-CN) | para | +0.66 |
| Trifluoromethoxy (-OCF₃) | para | +0.35 |
| Nitro (-NO₂) | para | +0.78 |
| Methoxy (-OCH₃) | para | -0.27 |
The cyano and trifluoromethoxy groups are potent electron-withdrawing substituents. This inherent electronic deficiency is expected to render this compound less reactive in the transmetalation step compared to electron-neutral or electron-rich boronic acids.
Steric Hindrance from the Ortho-Trifluoromethoxy Group
The presence of a substituent at the ortho position of the boronic acid can introduce steric hindrance, further impeding the transmetalation step. The trifluoromethoxy group, while not excessively large, can create sufficient steric bulk around the boron center to slow down its approach to the palladium complex. Studies on ortho-substituted phenylboronic acids have shown that steric hindrance can significantly decrease reaction rates.[3][4][5]
Comparative Performance Analysis
To contextualize the expected kinetic performance of this compound, we can compare it with other commonly used boronic acids. The following table provides a qualitative and quantitative comparison based on data from various studies. It is important to note that direct kinetic data for the title compound under these specific conditions is not available and the values presented are for comparative purposes to illustrate the impact of substituents.
| Boronic Acid | Substituent Effects | Expected Relative Rate | Representative Turnover Frequency (TOF, h⁻¹) | Reference |
| Phenylboronic acid | Electron-neutral | Baseline | ~1500-3000 | [6] |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | Faster | >3000 | [7][8] |
| 4-Nitrophenylboronic acid | Strongly electron-withdrawing (-NO₂) | Slower | <1500 | [2] |
| This compound | Strongly electron-withdrawing (-CN, -OCF₃), Sterically hindered (ortho -OCF₃) | Significantly Slower | Not Reported (Expected to be low) | N/A |
The combination of strong electron-withdrawing effects and steric hindrance from the ortho-trifluoromethoxy group suggests that this compound is a challenging substrate for Suzuki-Miyaura couplings, likely exhibiting slower reaction kinetics compared to simpler electron-deficient boronic acids.
Experimental Protocols for Kinetic Studies
Accurate monitoring of reaction kinetics is essential for understanding the performance of a given substrate and for optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.[9][10][11]
HPLC-Based Kinetic Monitoring
HPLC is a robust and widely used technique for quantitative analysis of reaction mixtures, allowing for the accurate determination of the concentration of reactants, products, and byproducts over time.
Figure 2: Workflow for kinetic analysis of a Suzuki-Miyaura reaction using HPLC.
Step-by-Step Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent (e.g., dioxane/water mixture).
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) containing an internal standard.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Data Analysis: Integrate the peak areas of the starting materials and the product. Use a calibration curve to determine the concentration of each species at each time point. Plot the concentration versus time to obtain the kinetic profile of the reaction.
In-Situ NMR Monitoring
NMR spectroscopy allows for real-time, non-invasive monitoring of the reaction mixture, providing valuable information about the concentration of all NMR-active species simultaneously.[12]
Step-by-Step Protocol:
-
Sample Preparation: In an NMR tube, combine the aryl halide, this compound, palladium catalyst, base, and a deuterated solvent.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire spectra at regular intervals.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction).
-
Data Analysis: Integrate the signals corresponding to the starting materials and the product. The change in the integral values over time provides the kinetic profile of the reaction.
Overcoming Challenges and Optimizing Reactions
Given the challenging nature of this compound, several strategies can be employed to enhance reaction rates and yields:
-
Catalyst and Ligand Selection: The use of highly active palladium precatalysts and bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can significantly accelerate the oxidative addition and reductive elimination steps, and in some cases, facilitate the challenging transmetalation.[13][14]
-
Base and Solvent Effects: The choice of base and solvent system is crucial. Stronger bases can enhance the formation of the boronate species, but may also promote protodeboronation. A careful optimization of the base and solvent system is necessary to find the optimal balance.[15]
-
Temperature: Increasing the reaction temperature can overcome the activation energy barrier for the slow transmetalation step. However, higher temperatures can also lead to catalyst decomposition and side reactions.
Conclusion
This compound represents a class of electron-deficient and sterically hindered substrates that present unique challenges in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of the kinetic implications of its substituents is essential for developing efficient and robust synthetic protocols. While direct comparative kinetic data is limited, by leveraging our knowledge of structure-activity relationships, we can predict a slower kinetic profile for this boronic acid compared to its electron-rich or less hindered counterparts. The experimental protocols and optimization strategies outlined in this guide provide a solid framework for researchers to successfully employ this and other challenging boronic acids in their synthetic endeavors, ultimately accelerating the pace of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. vapourtec.com [vapourtec.com]
- 10. researchgate.net [researchgate.net]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. azom.com [azom.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
A Spectroscopic Guide to Trifluoromethoxy-Substituted Phenylboronic Acid Isomers: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent. It is often considered a "super-methoxy" group, conferring increased metabolic stability, enhanced membrane permeability, and altered electronic properties compared to a traditional methoxy group. When incorporated into a phenylboronic acid scaffold—a cornerstone of Suzuki-Miyaura cross-coupling reactions—these isomers become powerful building blocks for novel therapeutics. However, the positional isomerism (ortho, meta, para) of the -OCF₃ group profoundly influences the molecule's steric and electronic character, which in turn dictates its reactivity and biological activity.
This guide provides a comprehensive spectroscopic comparison of 2-(trifluoromethoxy)phenylboronic acid (ortho), 3-(trifluoromethoxy)phenylboronic acid (meta), and 4-(trifluoromethoxy)phenylboronic acid (para). As a Senior Application Scientist, my objective is to offer not just data, but a deeper understanding of how isomerism manifests in common analytical techniques, enabling researchers to make more informed decisions in synthesis and characterization.
Core Spectroscopic Comparison
The following table summarizes the key spectroscopic data obtained from a combination of literature and supplier technical data sheets. The variations observed are directly attributable to the electronic influence of the -OCF₃ group at different positions on the phenyl ring.
| Spectroscopic Parameter | 2-(Trifluoromethoxy)phenylboronic acid (ortho) | 3-(Trifluoromethoxy)phenylboronic acid (meta) | 4-(Trifluoromethoxy)phenylboronic acid (para) |
| ¹H NMR (δ, ppm) | ~7.8 (d), ~7.6 (t), ~7.4 (t), ~7.3 (d) | ~7.7 (s), ~7.6 (d), ~7.5 (t), ~7.3 (d) | ~7.9 (d), ~7.3 (d) |
| ¹³C NMR (δ, ppm) | ~150.1 (C-O), ~136.5, ~132.0, ~128.1, ~122.5, ~120.9 (q, J ≈ 258 Hz, CF₃) | ~158.8 (q, J ≈ 1.6 Hz, C-O), ~132.3, ~130.4, ~125.9, ~121.7 (q, J ≈ 258 Hz, CF₃), ~120.2, ~118.9 | ~152.1 (q, J ≈ 1.9 Hz, C-O), ~136.8, ~121.6, ~120.7 (q, J ≈ 259 Hz, CF₃) |
| ¹⁹F NMR (δ, ppm) | ~ -58.1 | ~ -57.8 | ~ -57.9 |
| ¹¹B NMR (δ, ppm) | ~28-30 | ~28-30 | ~28-30 |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
| Molecular Weight | 220.0 | 220.0 | 220.0 |
Note: NMR data is typically acquired in DMSO-d₆ or CDCl₃ and values can vary slightly based on solvent and concentration. The boronic acid moiety often shows broad signals for the B(OH)₂ protons which may exchange with water in the solvent.
Interpreting the Spectroscopic Data: The "Why"
The differences in the NMR spectra are not random; they are a direct consequence of the electronic effects of the trifluoromethoxy group. The -OCF₃ group is strongly electron-withdrawing through induction (due to the high electronegativity of fluorine) but can be weakly electron-donating through resonance (due to the oxygen lone pairs). The interplay of these effects changes with the isomer position.
-
Para-isomer: In the para position, the resonance effect can extend throughout the aromatic system. However, the powerful inductive effect of the CF₃ moiety dominates, making the -OCF₃ group a net electron-withdrawing group. This is reflected in the downfield shift of the aromatic protons in the ¹H NMR spectrum compared to the meta isomer.
-
Meta-isomer: The resonance effect from the meta position is minimal. Therefore, the strong electron-withdrawing inductive effect of the -OCF₃ group is the primary influence on the aromatic ring's electron density.
-
Ortho-isomer: The ortho position presents the most complex scenario. In addition to the electronic effects, steric hindrance between the bulky -OCF₃ group and the boronic acid moiety can influence the conformation of the molecule and the local electronic environment, leading to more complex splitting patterns in the ¹H NMR spectrum.
The ¹⁹F NMR chemical shifts are relatively similar across the isomers as they are primarily influenced by the local electronic environment of the CF₃ group itself. The ¹¹B NMR shows a broad signal in the typical range for arylboronic acids, indicating the presence of the B(OH)₂ group.
Experimental Protocols
To ensure reproducible and high-quality data, the following protocols are recommended.
Sample Preparation for NMR Spectroscopy
A self-validating system for sample preparation is crucial to avoid artifacts, particularly the formation of boroxines (anhydrides of boronic acids).
-
Drying: Dry the boronic acid sample under high vacuum for at least 4 hours to remove any residual water.
-
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is often preferred for boronic acids due to its ability to break up hydrogen-bonded aggregates and minimize boroxine formation.
-
Concentration: Prepare a solution with a concentration of 10-20 mg/mL.
-
Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing. If necessary, brief and gentle warming can be applied.
NMR Data Acquisition
The following workflow outlines the key steps for acquiring a comprehensive NMR dataset for these isomers.
Caption: General workflow for NMR analysis of boronic acid isomers.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of key functional groups.
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Key Bands to Observe:
-
O-H stretch: A broad band around 3300 cm⁻¹ corresponding to the B(OH)₂ group.
-
B-O stretch: A strong band around 1350 cm⁻¹.
-
C-F stretch: Strong absorptions in the 1250-1050 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide fragmentation information.
-
Technique: Electrospray ionization (ESI) is a common technique for these compounds.
-
Observation: Look for the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Structural Isomers and Their Spectroscopic Fingerprints
The following diagram illustrates the structures of the three isomers, highlighting the positional differences that lead to the observed spectroscopic variations.
Caption: Chemical structures of the ortho, meta, and para isomers.
Conclusion
The choice of a trifluoromethoxyphenylboronic acid isomer is a critical decision in the design of new chemical entities. A thorough understanding of their spectroscopic properties is not merely an academic exercise; it is fundamental to ensuring the identity, purity, and quality of these crucial building blocks. By leveraging a multi-technique approach (NMR, IR, MS) and understanding the underlying electronic effects of the -OCF₃ group, researchers can confidently advance their drug discovery programs. The data and protocols presented in this guide serve as a foundational resource for the effective characterization and utilization of these versatile reagents.
The Strategic Advantage of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura Coupling: A Comparative Guide
In the landscape of modern drug discovery and fine chemical synthesis, the pursuit of molecular complexity and diversity is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, stand as a cornerstone for the construction of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, scope, and functional group tolerance of this transformation. This guide provides an in-depth comparison of a modern, electronically modified reagent, (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid , against traditional, unsubstituted arylboronic acids, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Evolving Role of Boronic Acids in Synthesis
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound and an organic halide or triflate.[1] While simple arylboronic acids like phenylboronic acid have been workhorses in this field, the demand for more complex and functionalized molecules has driven the development of "designer" boronic acids. This compound is a prime example, featuring two potent electron-withdrawing groups: a cyano (-CN) and a trifluoromethoxy (-OCF₃) group. These substituents are not mere decorations; they fundamentally alter the electronic properties of the molecule, influencing its reactivity and enabling unique synthetic strategies.[2]
Mechanistic Considerations and the Impact of Electronic Effects
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.
It is generally observed that boronic acids bearing electron-donating groups tend to exhibit higher yields in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step and leading to lower yields under standard conditions.[3] However, this apparent drawback is in fact a strategic advantage in many synthetic contexts. The reduced reactivity of this compound allows for selective couplings in the presence of more reactive boronic acids and can be overcome with the judicious choice of reaction conditions, such as the use of specialized ligands and bases.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: A Comparative Overview
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic Acid | 4-Bromotoluene | Pd@ZPGly | K₂CO₃ | aq. EtOH | 80 | 97 | [4] |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~100 | [5] |
| 4-Carboxyphenylboronic Acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | ~80 | [5] |
| 4-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 92 | [3] |
| 2-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 | [3] |
Analysis of Comparative Data:
-
Phenylboronic Acid: As the traditional benchmark, it consistently provides high yields under standard conditions.
-
4-Fluorophenylboronic Acid: The electron-withdrawing fluorine atom can enhance reactivity in some systems, leading to excellent yields.[5]
-
4-Carboxyphenylboronic Acid: The carboxylic acid group is also electron-withdrawing, and while good yields are achievable, they can be slightly lower than with less deactivated systems.[5]
-
Nitrophenylboronic Acids: The strongly electron-withdrawing nitro group significantly impacts reactivity. The para-substituted isomer generally gives higher yields than the ortho-substituted one, highlighting the role of sterics in addition to electronics.[3]
Based on these trends, it is anticipated that This compound , with its two potent electron-withdrawing groups, would exhibit reactivity comparable to or slightly lower than nitrophenylboronic acids. Achieving high yields would likely necessitate optimized conditions, such as the use of more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), stronger bases, and potentially higher reaction temperatures.
Experimental Protocols
Below are generalized, detailed methodologies for performing a Suzuki-Miyaura cross-coupling reaction. These protocols should be optimized for specific substrates.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a solvent mixture of toluene and water (e.g., 4:1, 5 mL).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Electron-Deficient Boronic Acids
For a less reactive substrate like this compound, the following modifications to Protocol 1 may be necessary:
-
Catalyst System: Employ a more active catalyst system, such as a combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like SPhos or XPhos.
-
Base: A stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), may be required to facilitate transmetalation.
-
Solvent: Anhydrous solvents like dioxane or DMF might be more effective.
-
Temperature: Higher reaction temperatures (e.g., 100-120 °C) may be needed to drive the reaction to completion.
Conclusion: Strategic Application of Electron-Deficient Boronic Acids
This compound represents a sophisticated tool for modern organic synthesis. While it may exhibit lower reactivity compared to traditional, electron-rich boronic acids, its unique electronic properties offer strategic advantages for the construction of complex, functionalized molecules that are central to drug discovery and materials science. By understanding the mechanistic principles and optimizing reaction conditions, researchers can effectively harness the power of this and other electron-deficient boronic acids to achieve their synthetic goals.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
Safety Operating Guide
Operational Guide for the Proper Disposal of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid. As a Senior Application Scientist, this document is structured to provide not just procedural instructions but also the scientific rationale behind them, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste with the highest degree of safety and regulatory compliance. The unique combination of a cyano, a trifluoromethoxy, and a boronic acid group in one molecule necessitates a multi-faceted approach to its disposal.
Part 1: Hazard Assessment & Chemical Profile
Understanding the constituent functional groups is paramount to appreciating the potential hazards and dictating the correct disposal pathway. This compound should not be considered a simple boronic acid; its toxicity and reactivity profile are significantly influenced by the cyano and trifluoromethoxy moieties.
| Property | Details |
| Chemical Name | This compound |
| CAS Number | 1072946-64-5[1] |
| Molecular Formula | C₈H₅BF₃NO₃[1] |
| Primary Hazards | Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin), Skin/Eye Irritant, Environmental Persistence, Reactivity with Acids. |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
Inherent Risks from Functional Groups:
-
Cyano Group (-CN): Organic nitriles are toxic compounds. The most critical and immediate danger associated with cyanide-containing compounds is the potential to release extremely toxic hydrogen cyanide (HCN) gas if brought into contact with acids.[3][4] Therefore, segregation from acidic waste streams is not merely a best practice but an essential safety mandate.
-
Trifluoromethoxy Group (-OCF₃): As a fluorinated organic group, this moiety imparts chemical stability and potential for environmental persistence. The U.S. Environmental Protection Agency (EPA) has issued extensive guidance on the disposal of persistent fluorinated compounds like PFAS, recommending technologies that ensure complete destruction, such as high-temperature incineration.[5][6][7] While not a PFAS, the principles for handling environmentally persistent organofluorines apply.
-
Boronic Acid Group (-B(OH)₂): Boronic acids are known irritants and their toxicological profiles are an area of ongoing study, with some demonstrating mutagenic activity.[8] As a class, they should be handled as hazardous chemical waste and never disposed of down the drain.[9][10]
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal preparation involving this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.
| PPE Category | Specification & Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield are mandatory to protect against splashes.[10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for added protection. Inspect gloves for any signs of degradation or puncture before use.[9][10] |
| Body Protection | A fully fastened lab coat with full-length sleeves is required to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be necessary if there is a risk of aerosol generation outside a fume hood, as determined by a site-specific risk assessment.[11] |
Part 3: Waste Characterization & Segregation Protocol
This compound and any materials contaminated with it must be classified and disposed of as hazardous waste . Under no circumstances should this chemical or its containers be placed in regular trash or discharged into the sewer system.[4][9]
The Golden Rule of Segregation: The cornerstone of safe disposal for this compound is rigorous waste segregation.
-
Isolate from Acids: The primary directive is to prevent contact with acidic materials to preclude the generation of hydrogen cyanide gas.[4]
-
Designate as Halogenated Waste: Due to the trifluoromethoxy group, this waste should be placed in a container designated for halogenated organic waste . This ensures it is routed to a high-temperature incineration facility capable of breaking the stable C-F bonds.
-
Solid vs. Liquid: Maintain separate, clearly labeled waste containers for solid and liquid forms of this waste.[9]
Part 4: Step-by-Step Disposal Procedures
Procedure 4.1: Disposal of Unused Solid & Contaminated Solid Waste This procedure applies to the pure, solid compound and any solid materials contaminated during handling (e.g., gloves, weigh boats, paper towels, silica gel).
-
Container Selection: Choose a sealable, wide-mouth container made of a chemically resistant material (e.g., HDPE) and clearly labeled for "Halogenated Solid Hazardous Waste."
-
Transfer: Carefully transfer the solid waste into the designated container inside a chemical fume hood. Minimize the creation of dust.
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Clear indication of the hazards: "Toxic," "Irritant," "Do Not Mix with Acids."
-
-
Storage: Securely close the container. Store it in a designated satellite accumulation area away from acids, following your institution's specific guidelines for hazardous waste storage.[9]
Procedure 4.2: Disposal of Solutions & Liquid Waste This procedure applies to any solutions containing the title compound, including reaction mixtures and solvent rinses.
-
Container Selection: Use a sealable, chemically compatible container (e.g., a safety can or glass bottle with a screw cap) designated for "Halogenated Liquid Hazardous Waste."
-
pH Check: Ensure the liquid waste is not acidic. If the process generates an acidic solution containing this compound, it must be handled with extreme caution and should not be neutralized without explicit guidance from your institution's Environmental Health and Safety (EHS) department.
-
Transfer: Carefully pour the liquid waste into the designated container using a funnel. Avoid splashing.
-
Labeling: Label the container with a hazardous waste tag, listing all chemical components and their approximate concentrations, including solvents. Clearly state the hazards as noted above.
-
Storage: Tightly seal the container and store it in secondary containment within a designated satellite accumulation area, segregated from acids.
Procedure 4.3: Decontamination of Glassware & Equipment
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organic residue. Collect this rinseate as halogenated liquid hazardous waste .
-
Deactivating Wash: For thorough decontamination, a basic wash can be used to convert residual boronic acid into a more water-soluble boronate salt.[9][12] Carefully rinse the glassware with a dilute basic solution (e.g., 1% sodium carbonate solution). Collect this aqueous rinseate and dispose of it as hazardous liquid waste (it may need to be segregated into an aqueous waste stream; consult your EHS department).
-
Final Rinse: Perform a final rinse with deionized water, followed by a solvent like acetone to aid drying. Collect these rinses as hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Part 5: Emergency Procedures: Spill Management
This procedure is for small-scale spills manageable by trained laboratory personnel. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Evacuate & Secure: Alert personnel in the immediate vicinity. If the spill is significant, evacuate the lab. Restrict access to the area.
-
Don PPE: Wear the appropriate PPE as detailed in Part 2, including respiratory protection if necessary.
-
Containment (Solid Spill): Gently cover the solid spill with a non-combustible absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]
-
Cleanup: Carefully sweep or scoop the material into a designated hazardous waste container for solids. Use spark-proof tools if a flammable solvent is present.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a basic solution as described in Procedure 4.3. All cleanup materials are considered hazardous solid waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming normal operations.
Part 6: Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Waste disposal decision workflow for this compound.
References
- 1. usbio.net [usbio.net]
- 2. 2-Cyano-5-(trifluoromethyl)phenylboronic acid | 1375110-43-2 [sigmaaldrich.com]
- 3. osha.gov [osha.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. silicycle.com [silicycle.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. reddit.com [reddit.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
